Hi 76-0079
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H13ClN2O3 |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
(4-chlorophenyl) N-morpholin-4-ylcarbamate |
InChI |
InChI=1S/C11H13ClN2O3/c12-9-1-3-10(4-2-9)17-11(15)13-14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15) |
InChI Key |
CJKVBAQMCNYASH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1NC(=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
HI 76-0079: An In-depth Technical Guide to its Mechanism of Action on Hormone-Sensitive Lipase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of HI 76-0079, a potent and specific inhibitor of Hormone-Sensitive Lipase (HSL). HSL is a key intracellular lipase that mobilizes stored fats, and its inhibition is a significant area of research in metabolic diseases. This document details the inhibitory effects of this compound on HSL, summarizes quantitative data from various studies, provides detailed experimental protocols for assessing its activity, and illustrates the relevant biological pathways and experimental workflows through diagrams.
Introduction to Hormone-Sensitive Lipase and Lipolysis
Lipolysis is the metabolic process through which triglycerides (TGs) stored in lipid droplets are hydrolyzed into free fatty acids (FFAs) and glycerol. This process is crucial for energy homeostasis, providing a supply of energy substrates to various tissues. The key enzymes involved in the sequential breakdown of TGs are Adipose Triglyceride Lipase (ATGL), Hormone-Sensitive Lipase (HSL), and Monoglyceride Lipase (MGL). HSL is a multifunctional enzyme that primarily hydrolyzes diacylglycerols (DAGs) to monoacylglycerols (MAGs) and also exhibits activity towards TGs, cholesteryl esters, and other lipid esters.[1] The activity of HSL is tightly regulated, primarily through phosphorylation by Protein Kinase A (PKA) in response to hormonal signals such as catecholamines.[1][2]
This compound: A Specific Inhibitor of HSL
This compound, also known as NNC0076-0079, is a small molecule inhibitor that specifically targets Hormone-Sensitive Lipase.[3][4] Its specificity for HSL over other lipases, such as ATGL, makes it a valuable tool for dissecting the specific roles of HSL in lipid metabolism and for investigating the therapeutic potential of HSL inhibition.
Mechanism of Action
This compound acts as a direct inhibitor of the enzymatic activity of HSL. By binding to HSL, it prevents the hydrolysis of its substrates, primarily diacylglycerols. This leads to a reduction in the release of free fatty acids and glycerol from adipocytes and other tissues. The inhibitory effect of this compound is often studied in concert with ATGL inhibitors, such as Atglistatin, to elucidate the distinct contributions of each lipase to overall lipolysis.[3][5] The combined use of these inhibitors leads to a near-complete blockade of triglyceride hydrolysis.[5]
The upstream regulation of HSL activity involves the activation of β-adrenergic receptors by catecholamines, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates HSL, promoting its translocation to the lipid droplet. This compound's inhibitory action occurs downstream of these signaling events, directly at the level of the HSL enzyme.
Quantitative Data
The inhibitory potency of this compound on HSL has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe its efficacy.
| Parameter | Value | Experimental System | Reference |
| IC50 | 0.1 µM | PNPB Hydrolysis in cell lysates of HEK293A cells overexpressing Lipe | [3][4] |
| IC50 | 184 nM | HSL inhibition assay | [6] |
| IC50 | 100 nM | Isoproterenol-stimulated FA release from SGBS adipocytes | |
| Effective Concentration | 10 µM | Inhibition of basal and forskolin-activated lipolysis in 3T3-L1 adipocytes (in combination with Atglistatin) | [4] |
| Effective Concentration | 20 µM | Inhibition of TG hydrolase activity in wild-type white adipose tissue (WAT) lysates |
Signaling Pathways and Experimental Workflows
HSL Activation and Inhibition Pathway
The following diagram illustrates the canonical signaling pathway leading to HSL activation and the point of intervention for this compound.
Caption: Signaling pathway of HSL activation and inhibition by this compound.
Experimental Workflow for Assessing HSL Inhibition
The following diagram outlines a typical experimental workflow to determine the inhibitory effect of this compound on lipolysis in adipocytes.
Caption: Experimental workflow for HSL inhibition assay in adipocytes.
Experimental Protocols
Preparation of Tissue Lysates for HSL Activity Assay
This protocol is adapted for the preparation of white adipose tissue (WAT) lysates to measure HSL activity.
Materials:
-
Frozen white adipose tissue
-
Ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate)
-
Dounce homogenizer
-
Refrigerated microcentrifuge
Procedure:
-
Weigh the frozen tissue and chop it into small pieces on a pre-chilled surface.
-
Wash the tissue pieces twice with ice-cold PBS to remove any contaminants.
-
Transfer the tissue to a pre-chilled Dounce homogenizer containing 5 volumes of ice-cold RIPA buffer.
-
Homogenize the tissue on ice with 15-20 strokes of the pestle.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (lysate), avoiding the upper lipid layer and the bottom pellet.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
The lysate can be used immediately for HSL activity assays or stored at -80°C in aliquots.
Measurement of Free Fatty Acid (FFA) Release from Adipocytes
This protocol describes a colorimetric assay to quantify FFA release from cultured adipocytes.
Materials:
-
Differentiated adipocytes in a multi-well plate
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)
-
Lipolysis stimulating agent (e.g., isoproterenol)
-
This compound
-
Commercial FFA quantification kit (e.g., from Sigma-Aldrich, Abcam, or Wako)
-
Microplate reader
Procedure:
-
Wash the differentiated adipocytes twice with pre-warmed PBS.
-
Pre-incubate the cells with assay buffer containing the desired concentrations of this compound for 1-2 hours at 37°C.
-
To stimulate lipolysis, add the stimulating agent (e.g., isoproterenol) to the wells and incubate for the desired time (e.g., 1-3 hours) at 37°C.
-
At the end of the incubation period, collect the culture medium from each well.
-
Centrifuge the collected medium at 1,000 x g for 5 minutes to remove any detached cells.
-
Use the supernatant to measure the FFA concentration according to the manufacturer's instructions of the chosen commercial kit.
-
Typically, these kits involve an enzymatic reaction that generates a colored or fluorescent product proportional to the FFA concentration, which is then measured using a microplate reader at the appropriate wavelength.
-
The rate of FFA release can be calculated and compared between different treatment groups.
Measurement of Glycerol Release from Adipocytes
This protocol details the measurement of glycerol release, another indicator of lipolysis, from cultured adipocytes.
Materials:
-
Differentiated adipocytes in a multi-well plate
-
Assay buffer (as in the FFA assay)
-
Lipolysis stimulating agent
-
This compound
-
Commercial glycerol quantification kit (e.g., from Cayman Chemical or Zen-Bio)
-
Microplate reader
Procedure:
-
Follow steps 1-5 of the FFA release protocol to obtain the cell culture supernatant.
-
Measure the glycerol concentration in the supernatant using a commercial glycerol assay kit.
-
These kits typically involve a series of enzymatic reactions. In the first step, glycerol is phosphorylated by glycerol kinase. The product is then oxidized to generate a product that can be detected colorimetrically or fluorometrically.
-
Read the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit's protocol.
-
The amount of glycerol released is proportional to the rate of lipolysis.
Conclusion
This compound is a valuable pharmacological tool for the specific inhibition of Hormone-Sensitive Lipase. Its well-characterized mechanism of action and defined inhibitory potency make it indispensable for research into the intricate regulation of lipid metabolism. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeting HSL in metabolic diseases.
References
- 1. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncoproteomics.nl [oncoproteomics.nl]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (NNC0076-0079; 76-0079) | Others 12 | 374567-94-9 | Invivochem [invivochem.com]
What is the IC50 of Hi 76-0079 for hormone-sensitive lipase?
An In-Depth Technical Guide to the Inhibition of Hormone-Sensitive Lipase by Hi 76-0079
This guide provides a detailed overview of the inhibitory activity of this compound against hormone-sensitive lipase (HSL), a key enzyme in lipid metabolism. It is intended for researchers, scientists, and professionals in drug development who are focused on metabolic diseases. The document covers quantitative inhibitory data, experimental methodologies for assessing HSL inhibition, and the relevant biological pathways.
Data Presentation: Inhibitory Potency of this compound
This compound, also known as NNC0076-0079, is a specific, small-molecule inhibitor of hormone-sensitive lipase.[1][2] Its inhibitory potency has been quantified across multiple studies, with reported IC50 values typically in the nanomolar range. These values are summarized below.
| Reported IC50 Value | Molar Equivalent | Source System | Citation |
| 0.1 µM | 100 nM | HEK293A cell lysates overexpressing HSL (Lipe gene) | [3] |
| 0.11 µM | 110 nM | Human HSL (h-HSL), in vitro enzyme assay | [1][2][4] |
| 100 nM | 100 nM | Human SGBS adipocytes (isoproterenol-stimulated lipolysis) | [5] |
| 184 nM | 184 nM | Not specified | [6][7] |
The variation in IC50 values can be attributed to different assay conditions, enzyme sources (recombinant human vs. cell lysate), and substrate types used in the experiments.
Experimental Protocols
The determination of the IC50 value of this compound for HSL involves both cell-free enzymatic assays and cell-based lipolysis assays.
Cell-Free HSL Inhibition Assay
This method directly measures the effect of the inhibitor on the enzymatic activity of HSL.
-
Enzyme Source : Purified or recombinant HSL, or lysates from cells engineered to overexpress HSL (e.g., HEK293A or COS-7 cells).[3][8]
-
Substrate : A substrate that HSL can hydrolyze, which upon cleavage, produces a detectable signal. Common substrates include p-nitrophenyl butyrate (PNPB) or emulsified fluorescently labeled triglyceride analogues.[3][4]
-
Procedure :
-
The HSL enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 30-70 minutes) at room temperature.[4]
-
The substrate is added to the enzyme-inhibitor mixture to initiate the reaction.
-
The reaction is allowed to proceed for a set time (e.g., 2 hours) at a controlled temperature (e.g., 37°C).[4]
-
The hydrolysis of the substrate is quantified by measuring the signal produced (e.g., absorbance for PNPB hydrolysis or fluorescence for fluorescent substrates).[4]
-
The IC50 value is calculated by plotting the percentage of HSL inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Lipolysis Assay
This method assesses the inhibitor's ability to block lipolysis (the breakdown of stored fats) in whole cells, typically adipocytes.
-
Cell System : Differentiated adipocytes, such as 3T3-L1 or human Simpson-Golabi-Behmel syndrome (SGBS) cells, are commonly used.[3][5][9]
-
Procedure :
-
Differentiated adipocytes are pre-incubated with various concentrations of this compound for 1-2 hours.[5][9]
-
Lipolysis is then stimulated using an agent such as forskolin or the β-adrenergic agonist isoproterenol, which activates the HSL pathway.[3][5]
-
After a further incubation period (e.g., 1 hour), the cell culture medium is collected.[5]
-
The extent of lipolysis is determined by measuring the concentration of released free fatty acids (FFA) and glycerol in the medium using commercial kits.[3][5]
-
The IC50 value is determined by plotting the percentage of inhibition of FFA or glycerol release against the logarithm of the inhibitor concentration.
-
This compound has been shown to synergize with ATGL inhibitors, such as Atglistatin, to almost completely block lipolysis in adipocytes.[3][9] This confirms that HSL and Adipose Triglyceride Lipase (ATGL) are the two major enzymes responsible for the catabolism of triacylglycerol in adipose tissue.[10]
Mandatory Visualization
The following diagrams illustrate the key biological pathway and a general experimental workflow relevant to the study of this compound.
Figure 1: Signaling pathway for the hormonal regulation of HSL-mediated lipolysis.
Figure 2: General experimental workflow for determining the IC50 of an HSL inhibitor.
References
- 1. Hi76-0079|CAS 374567-94-9|DC Chemicals [dcchemicals.com]
- 2. This compound (NNC0076-0079) | HSL inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. novonordisk.com [novonordisk.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound (NNC0076-0079; 76-0079) | Others 12 | 374567-94-9 | Invivochem [invivochem.com]
- 8. EP2948433B1 - Atglistatin as lipase inhibitor - Google Patents [patents.google.com]
- 9. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Hi 76-0079: A Technical Guide to a Specific Hormone-Sensitive Lipase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hi 76-0079, also known as NNC0076-0079, is a potent and specific small-molecule inhibitor of hormone-sensitive lipase (HSL). It has become an invaluable tool in the study of lipid metabolism, particularly in dissecting the intricate pathways of lipolysis. This technical guide provides a comprehensive overview of the discovery, development, and application of this compound, with a focus on its mechanism of action, experimental use, and its role in elucidating the functions of key enzymes in lipid mobilization.
Core Mechanism and Specificity
This compound exerts its inhibitory effect by specifically targeting hormone-sensitive lipase (HSL), a key enzyme in the hydrolysis of triglycerides (TGs) and diglycerides (DGs). HSL is a crucial component of the lipolytic cascade, which is responsible for the breakdown of stored fats into fatty acids and glycerol. The specificity of this compound for HSL allows researchers to distinguish its activity from that of other lipases, such as adipose triglyceride lipase (ATGL) and monoglyceride lipase (MGL).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and application of this compound from various studies.
| Parameter | Value | Cell/System | Notes | Reference |
| IC50 | 184 nM | Hormone-Sensitive Lipase (HSL) | [2] | |
| IC50 | 0.1 µM | PNPB Hydrolysis in HEK293A cell lysates overexpressing Lipe | [3] | |
| IC50 | 100 nM | Isoproterenol-stimulated fatty acid release | Human Simpson–Golabi–Behmel syndrome (SGBS) adipocytes | [4][5] |
| Experiment | This compound Concentration | Effect | System | Reference | | --- | --- | --- | --- | | Inhibition of fatty acid release | 25 µM | Used in combination with NG-497 to assess combined inhibition of HSL and ATGL. | Human SGBS adipocytes |[4][5] | | Synergistic inhibition of lipolysis | 10 µM | Used in combination with Atglistatin to significantly reduce free fatty acid and glycerol release. | 3T3-L1 adipocytes |[3] | | Inhibition of WAT lipase activity | 10 µM | In combination with Atglistatin, almost completely blocked basal and forskolin-activated lipolysis. | Wild-type mouse white adipose tissue (WAT) |[3] | | Inhibition of TG hydrolase activity | 20 µM | Used to differentiate HSL activity from ATGL activity in wild-type WAT lysates. | Wild-type mouse white adipose tissue (WAT) lysates |[6] | | Inhibition of TG hydrolase activity | 25 µM | Used to specifically inhibit HSL in the presence of an ATGL inhibitor. | White adipose tissue (WAT) lysates |[7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the lipolysis signaling pathway and a typical experimental workflow for studying lipase inhibition.
References
- 1. Adipose triglyceride lipase activity regulates cancer cell proliferation via AMP-kinase and mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (NNC0076-0079; 76-0079) | Others 12 | 374567-94-9 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP2948433B1 - Atglistatin as lipase inhibitor - Google Patents [patents.google.com]
- 7. A Peptide Derived from G0/G1 Switch Gene 2 Acts as Noncompetitive Inhibitor of Adipose Triglyceride Lipase - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Hi 76-0079 in Adipocytes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of Hi 76-0079 in adipocytes. This compound is a potent and specific small-molecule inhibitor of Hormone-Sensitive Lipase (HSL), a key enzyme in the regulation of lipolysis. This document summarizes key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of Hormone-Sensitive Lipase (HSL).[1][2][3] HSL is a crucial intracellular lipase that catalyzes the hydrolysis of diacylglycerol (DAG) to monoacylglycerol and free fatty acids, a rate-limiting step in the breakdown of stored triglycerides.[4][5] By blocking HSL, this compound effectively reduces the release of fatty acids and glycerol from adipocytes.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity in various adipocyte models.
Table 1: Inhibitory Potency of this compound
| Parameter | Cell Type/System | Value | Reference(s) |
| IC50 (HSL Inhibition) | - | 184 nM | [3] |
| IC50 (Fatty Acid Release) | Isoproterenol-stimulated SGBS adipocytes | 100 nM | [4][6][7] |
| IC50 (PNPB Hydrolysis) | Lysates of HEK293A cells overexpressing Lipe | 0.1 µM | [1] |
Table 2: Effects of this compound on Lipolysis and Metabolism in Adipocytes
| Experimental Condition | Cell Type | Effect | Magnitude of Effect | Reference(s) |
| Inhibition of fatty acid release | Human SGBS adipocytes | Decrease | Max. 70% | [4][6] |
| Diacylglycerol (DAG) accumulation | Human SGBS adipocytes | Increase | 5-fold | [4][6] |
| Basal and forskolin-activated lipolysis (in combination with an ATGL inhibitor) | 3T3-L1 adipocytes | Synergistic inhibition | Significant reduction in fatty acid and glycerol release | [1] |
| Isoproterenol-induced respiration | Primary brown adipocytes | Inhibition | 35% | [8] |
Signaling Pathway of Lipolysis Inhibition by this compound
The catabolism of triglycerides within adipocytes is a sequential process. Adipose Triglyceride Lipase (ATGL) initiates lipolysis by hydrolyzing triglycerides to diacylglycerol (DAG). Subsequently, Hormone-Sensitive Lipase (HSL) hydrolyzes DAG to monoacylglycerol (MAG). This compound specifically targets and inhibits HSL, leading to an accumulation of its substrate, DAG, and a downstream reduction in the release of free fatty acids (FFAs) and glycerol.
Caption: Inhibition of the lipolytic pathway in adipocytes by this compound.
Experimental Protocols
Detailed methodologies for key experiments investigating the effects of this compound are outlined below.
In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
This protocol is adapted from studies investigating the synergistic effects of HSL and ATGL inhibition.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (NNC0076-0079) | HSL inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. embopress.org [embopress.org]
The Structure-Activity Relationship of Hi 76-0079: A Technical Guide for Researchers
An In-depth Analysis of a Potent Hormone-Sensitive Lipase Inhibitor
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Hi 76-0079, a potent and specific inhibitor of hormone-sensitive lipase (HSL). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, quantitative inhibitory data, and experimental methodologies associated with this compound.
Introduction: The Role of HSL in Metabolic Regulation
Hormone-sensitive lipase is a key intracellular enzyme that mobilizes stored fats by hydrolyzing triacylglycerols and diacylglycerols. This process releases free fatty acids and glycerol, which are crucial for energy homeostasis. Dysregulation of HSL activity is implicated in various metabolic disorders, including obesity and type 2 diabetes, making it a significant therapeutic target. This compound, a member of the carbazate class of inhibitors, has emerged as a valuable tool for studying the physiological and pathological roles of HSL.
Mechanism of Action and Specificity
This compound, also known as NNC0076-0079, selectively inhibits the catalytic activity of HSL.[1] Its mechanism involves binding to the active site of the enzyme, thereby preventing the hydrolysis of its lipid substrates. Notably, this compound is often used in conjunction with inhibitors of adipose triglyceride lipase (ATGL), such as Atglistatin, to dissect the relative contributions of these two key lipases in cellular lipolysis.[1][2] This combined approach allows for a more precise understanding of the lipolytic cascade.
Structure-Activity Relationship of Carbazate-Based HSL Inhibitors
This compound belongs to a series of carbazate-based HSL inhibitors. The core structure consists of a central carbazate moiety, a morpholine ring, and a substituted phenyl ester. The structure-activity relationship of this class of compounds has been investigated to optimize potency and selectivity.
The seminal work on this series of carbazates revealed that modifications to the phenolic 4-position of the phenyl ester group significantly impact inhibitory potency. While the specific details of the SAR for this compound itself are part of a broader study on carbazates, the high potency of this compound suggests an optimal substitution pattern at this position for interaction with the HSL active site.
Quantitative Inhibitory Data
The inhibitory potency of this compound against HSL has been determined in various experimental systems. The collected data are summarized in the table below for easy comparison.
| Compound | Assay System | Target | IC50 Value | Reference |
| This compound | Cell lysates of HEK293A cells overexpressing Lipe | Hormone-Sensitive Lipase (HSL) | 0.1 µM | [1] |
| This compound | Not specified | Hormone-Sensitive Lipase (HSL) | 184 nM | [3][4] |
| This compound | Isoproterenol-stimulated FA release from SGBS adipocytes | Hormone-Sensitive Lipase (HSL) | 100 nM | [5][6] |
| This compound | Not specified | Hormone-Sensitive Lipase (HSL) | 0.11 µM | [7] |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are detailed protocols for key experiments involving this compound.
In Vitro HSL Inhibition Assay (Based on PNPB Hydrolysis)
This assay measures the ability of an inhibitor to block the hydrolysis of a chromogenic substrate, p-nitrophenyl butyrate (PNPB), by HSL.
Materials:
-
HEK293A cells overexpressing HSL (Lipe)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PNPB substrate solution
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare cell lysates from HEK293A cells overexpressing HSL.
-
Determine the protein concentration of the cell lysate.
-
In a 96-well plate, add a fixed amount of cell lysate to each well.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the PNPB substrate solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the rate of PNPB hydrolysis for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular Lipolysis Assay in Adipocytes
This assay measures the effect of this compound on the release of free fatty acids (FFA) and glycerol from adipocytes, providing a more physiologically relevant measure of its activity.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 or human SGBS cells)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fatty acid-free BSA (Bovine Serum Albumin)
-
Forskolin or Isoproterenol (lipolysis stimulating agents)
-
This compound stock solution (in DMSO)
-
Commercial kits for FFA and glycerol measurement
Procedure:
-
Plate differentiated adipocytes in multi-well plates.
-
Pre-incubate the cells with varying concentrations of this compound (or DMSO control) in serum-free DMEM for a specified period (e.g., 1-3 hours).[1]
-
Stimulate lipolysis by adding a stimulating agent like forskolin or isoproterenol to the medium.[2]
-
Incubate for an additional period (e.g., 1-2 hours).
-
Collect the cell culture medium from each well.
-
Measure the concentration of FFA and glycerol in the collected medium using commercial assay kits.
-
Normalize the FFA and glycerol release to the total protein content of the cells in each well.
-
Calculate the percentage of inhibition of stimulated lipolysis for each concentration of this compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: The lipolytic signaling pathway and points of inhibition.
Caption: A general experimental workflow for evaluating HSL inhibitors.
Conclusion
This compound is a well-characterized and potent inhibitor of hormone-sensitive lipase, making it an indispensable tool for metabolic research. Its specificity allows for the targeted investigation of HSL's role in lipolysis and its interplay with other lipases like ATGL. The structure-activity relationships established for the carbazate class of inhibitors provide a foundation for the design of novel and improved therapeutic agents targeting metabolic diseases. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to utilize this compound effectively in their studies and to further explore the therapeutic potential of HSL inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound (NNC0076-0079; 76-0079) | Others 12 | 374567-94-9 | Invivochem [invivochem.com]
- 5. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound (NNC0076-0079) | HSL inhibitor | Probechem Biochemicals [probechem.com]
Unveiling the Specificity of Hi 76-0079: A Technical Guide to a Selective HSL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target specificity and selectivity profile of Hi 76-0079, a potent and specific inhibitor of Hormone-Sensitive Lipase (HSL). The information presented herein is curated for researchers and professionals in the fields of metabolic disease, obesity, and drug discovery to facilitate a comprehensive understanding of this valuable research tool. This document details the quantitative inhibitory profile of this compound, outlines the experimental methodologies used to characterize its activity, and provides visual representations of its mechanism of action within the cellular lipolytic pathway.
Core Target and Potency
This compound, also known as NNC0076-0079, is a small molecule inhibitor that demonstrates high specificity for Hormone-Sensitive Lipase (HSL), a key enzyme in the mobilization of fatty acids from stored triglycerides.[1][2] The inhibitory potency of this compound has been quantified in various experimental systems, as summarized in the table below.
| Parameter | Value | Experimental System | Notes |
| IC50 | 0.1 µM (100 nM) | PNPB Hydrolysis in HEK293A cell lysates overexpressing Lipe (HSL) | This assay directly measures the enzymatic activity of HSL.[1][2] |
| IC50 | 100 nM | Isoproterenol-stimulated fatty acid release from human SGBS adipocytes | This cellular assay reflects the compound's ability to inhibit HSL-mediated lipolysis in a relevant cell model.[3] |
Selectivity Profile
A critical aspect of any pharmacological inhibitor is its selectivity for the intended target over other related proteins. This compound has been shown to be highly selective for HSL, with minimal or no activity against other key lipases involved in triglyceride metabolism. This selectivity is crucial for dissecting the specific role of HSL in lipolysis.
| Target | Effect of this compound | Experimental Evidence |
| Adipose Triglyceride Lipase (ATGL) | No significant inhibition. | The combined use of this compound and the ATGL inhibitor Atglistatin results in a near-complete blockade of triglyceride hydrolase activity in white adipose tissue, indicating they act on distinct targets.[4] Furthermore, this compound had no effect on triglyceride catabolism in HSL-deficient white adipose tissue but significantly reduced fatty acid mobilization in ATGL-deficient tissue, confirming its specificity for HSL.[5] |
| Neutral Cholesteryl Ester Hydrolase (NCEH) | Selective inhibition of Lipe (HSL) over Nceh1. | In a study comparing the effects of various inhibitors, orlistat and this compound were found to selectively inhibit the NCEH activity of Lipe (HSL).[6] |
Mechanism of Action and Synergism
This compound exerts its effect by directly inhibiting the enzymatic activity of HSL. Within the adipocyte, HSL is responsible for the hydrolysis of triacylglycerols (TAGs) and diacylglycerols (DAGs). By blocking HSL, this compound prevents the release of free fatty acids and glycerol into circulation.
A key finding in the study of lipolysis is the synergistic effect observed when this compound is used in combination with an ATGL inhibitor, such as Atglistatin.[1] ATGL is the rate-limiting enzyme for the initial step of TAG hydrolysis, producing DAGs. HSL then hydrolyzes these DAGs. By inhibiting both enzymes, a more complete blockade of lipolysis is achieved than by inhibiting either enzyme alone.[4] This synergistic action has been demonstrated in 3T3-L1 adipocytes, where the combination of this compound and Atglistatin significantly reduces both basal and forskolin-activated lipolysis.[1]
Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.
HSL Inhibition Assay (PNPB Hydrolysis)
This assay measures the ability of this compound to inhibit the hydrolysis of the artificial substrate p-nitrophenyl butyrate (PNPB) by HSL.
Materials:
-
HEK293A cells overexpressing Lipe (HSL)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
p-Nitrophenyl butyrate (PNPB) solution
-
This compound (or other test compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare cell lysates from HEK293A cells overexpressing HSL.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the PNPB substrate solution to each well.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader. The p-nitrophenolate product of the reaction is yellow.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value by non-linear regression.
Cellular Lipolysis Assay (in 3T3-L1 or SGBS Adipocytes)
This assay measures the effect of this compound on the release of free fatty acids (FFA) and glycerol from adipocytes.
Materials:
-
Differentiated 3T3-L1 or SGBS adipocytes
-
DMEM containing 2% fatty acid-free BSA
-
Forskolin or Isoproterenol (lipolysis stimulating agents)
-
This compound (and/or Atglistatin for combination studies)
-
Commercial kits for FFA and glycerol measurement
Procedure:
-
Plate differentiated adipocytes in multi-well plates.
-
Pre-incubate the cells with varying concentrations of this compound (and/or a fixed concentration of Atglistatin) in DMEM with 2% BSA for 1-2 hours.[4]
-
Stimulate lipolysis by adding forskolin (e.g., 20 µM) or isoproterenol (e.g., 1 µM) to the media and incubate for 1-3 hours.[1][4]
-
Collect the culture medium from each well.
-
Measure the concentration of FFA and glycerol in the medium using commercially available colorimetric or fluorometric kits.
-
Normalize the FFA and glycerol release to the total protein content of the cells in each well.
-
Plot the normalized FFA/glycerol release as a function of inhibitor concentration to determine the IC50.
Visualizing the Role of this compound in Lipolysis
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: The lipolytic cascade in adipocytes, highlighting the points of inhibition for this compound and Atglistatin.
Caption: A streamlined workflow for determining the cellular potency of this compound in an adipocyte lipolysis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MouseMine: Report page [mousemine.org]
- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
A Technical Guide to Hormone-Sensitive Lipase Inhibitors: A Resource for Researchers and Drug Development Professionals
An In-depth Review of the Core Mechanisms, Experimental Evaluation, and Therapeutic Potential of Hormone-Sensitive Lipase Inhibitors
Hormone-sensitive lipase (HSL) is a key intracellular neutral lipase that plays a critical role in the mobilization of fatty acids from stored triglycerides. Its activity is tightly regulated by hormonal signals, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity. This technical guide provides a comprehensive overview of HSL inhibitors, detailing their mechanism of action, quantitative data on their efficacy, and the experimental protocols used for their evaluation.
Core Concepts: The Role and Regulation of Hormone-Sensitive Lipase
HSL is primarily responsible for the hydrolysis of diacylglycerols, the rate-limiting step in the breakdown of triglycerides into free fatty acids and glycerol.[1] This process, known as lipolysis, is essential for providing energy to various tissues during periods of fasting or increased energy demand.[2] The activity of HSL is intricately controlled by a complex signaling network, primarily involving phosphorylation and dephosphorylation events mediated by protein kinases.
Catecholamines, such as epinephrine, stimulate HSL activity through the β-adrenergic receptor/cyclic AMP (cAMP)/protein kinase A (PKA) pathway.[2][3] PKA phosphorylates HSL at several serine residues (Ser563, Ser659, and Ser660 in the rat enzyme), leading to its activation and translocation from the cytosol to the lipid droplet.[3][4] Conversely, insulin exerts an anti-lipolytic effect by activating phosphodiesterase 3B, which reduces intracellular cAMP levels and consequently inhibits PKA-mediated HSL activation.[4]
AMP-activated protein kinase (AMPK), a key energy sensor, can also regulate HSL activity. AMPK phosphorylates HSL at Ser565, which is thought to inhibit its activity, potentially by preventing subsequent activating phosphorylation by PKA.[5] This dual regulation by PKA and AMPK highlights the central role of HSL in maintaining energy homeostasis.
Quantitative Data on HSL Inhibitors
A variety of natural and synthetic compounds have been identified as HSL inhibitors. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce HSL activity by 50%. The following tables summarize the quantitative data for several classes of HSL inhibitors.
| Compound Class | Specific Inhibitor | Target | IC50 | Source Organism/Cell Line | Notes | Citation |
| Natural Products | Rosemary (Rosmarinus officinalis) Extract | HSL | 95.2 µg/mL | - | Also inhibits pancreatic lipase (IC50 = 13.8 µg/mL). | [6] |
| Rosmarinic Acid | HSL | - | - | Phenolic constituent of rosemary. | [7] | |
| Chlorogenic Acid | HSL | - | - | Phenolic constituent of rosemary. | [7] | |
| Caffeic Acid | HSL | - | - | Phenolic constituent of rosemary. | [7] | |
| Gallic Acid | HSL | - | - | Phenolic constituent of rosemary. | [7] | |
| Oxadiazolones | Compound 7600 (5-methoxy-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one) | HSL | - | - | Reversible inhibitor. | [4] |
| Compound 9368 (5-methoxy-3-(3-methyl-4-phenylacetamidophenyl)-1,3,4-oxadiazol-2(3H)-one) | HSL | 90 nM | Recombinant human HSL | Irreversible, covalent acyl-enzyme complex formation. | [4] | |
| Carbamates | NNC0076-0079 (Morpholin-4-yl-carbamic acid 4-chloro-phenyl ester) | human HSL | 0.11 µM | - | Selective against LPL, HL, BSSL, and PL (IC50 > 50 µM). | |
| Hi 76-0079 | HSL | 100 nM | Human SGBS adipocytes | - | [8] | |
| Boronic Acids | 5-bromothiophene-2-boronic acid | HSL | 17 nM | - | Potent reversible inhibitor. | [4] |
| 2-Benzyloxy-5-fluorophenyl boronic acid | HSL | 140 nM | - | Reversible inhibitor. | [4] | |
| 2-benzyloxy-5-chlorophenyl boronic acid | HSL | 350 nM | - | Reversible inhibitor. | [4] | |
| Miscellaneous Synthetic | Quinclorac | Rat epididymal lipase | nanomolar | - | Herbicide with antilipase activity. | [6] |
| Methyl-phenyl-carbamoyl-triazoles | Acetylcholine esterase | <50 nM - >5 µM | - | Also shows activity against HSL. | [6] | |
| Carbazates | HSL | nanomolar | - | Also inhibit cholinesterase. | [6] | |
| (5-(2H)-isoxazolyl) ureas | HSL | - | - | - | [6] |
Experimental Protocols for HSL Inhibitor Evaluation
The characterization of HSL inhibitors relies on robust and reproducible in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.
In Vitro HSL Activity Assays
1. Radiometric Assay
This is a highly sensitive method that directly measures the enzymatic activity of HSL.
-
Principle: This assay quantifies the release of radiolabeled fatty acids from a radiolabeled triglyceride substrate, such as [³H]triolein.
-
Protocol:
-
Substrate Preparation: Prepare a substrate emulsion containing [³H]triolein, phosphatidylcholine/phosphatidylinositol (3:1), and bovine serum albumin (BSA) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0). Sonicate the mixture to create a stable emulsion.
-
Enzyme Preparation: Prepare a lysate from a source rich in HSL, such as adipocytes or cells overexpressing recombinant HSL.
-
Inhibition Assay: Pre-incubate the enzyme preparation with various concentrations of the test inhibitor or vehicle (DMSO) for a specified time (e.g., 30 minutes) at room temperature.
-
Enzymatic Reaction: Initiate the reaction by adding the radiolabeled substrate emulsion to the enzyme-inhibitor mixture. Incubate at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.
-
Reaction Termination and Extraction: Stop the reaction by adding an extraction solution (e.g., methanol/chloroform/heptane). Add an alkaline solution (e.g., potassium carbonate/boric acid, pH 10.5) to partition the released fatty acids into the upper aqueous phase.
-
Quantification: Centrifuge the samples to separate the phases. Transfer an aliquot of the upper aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
-
2. Fluorescent Assay
This method offers a continuous and high-throughput compatible alternative to the radiometric assay.
-
Principle: This assay utilizes a fluorescently labeled substrate, such as a triglyceride analogue containing a nitrobenzoxadiazole (NBD) moiety. Hydrolysis of the substrate by HSL releases the fluorescent fatty acid, leading to an increase in fluorescence intensity.
-
Protocol:
-
Substrate Preparation: Prepare substrate vesicles containing the NBD-labeled triglyceride, phosphatidylcholine, and phosphatidylinositol in a suitable buffer.
-
Enzyme Preparation: Use purified recombinant HSL or a cell lysate containing HSL.
-
Inhibition Assay: In a 96-well plate, add the enzyme preparation, buffer, and various concentrations of the test inhibitor or vehicle.
-
Enzymatic Reaction: Initiate the reaction by adding the fluorescent substrate.
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for NBD).
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curve. Determine the percentage of inhibition and IC50 values.
-
3. Colorimetric Assay
This is a simple and cost-effective method suitable for initial screening of HSL inhibitors.
-
Principle: This assay often uses a chromogenic substrate, such as p-nitrophenyl butyrate (pNPB). HSL hydrolyzes pNPB to release p-nitrophenol, which has a yellow color that can be quantified spectrophotometrically.
-
Protocol:
-
Reagent Preparation: Prepare a solution of pNPB in a suitable solvent (e.g., acetonitrile) and a reaction buffer (e.g., Tris-HCl, pH 7.4).
-
Enzyme Preparation: Use a source of HSL as described in the previous protocols.
-
Inhibition Assay: Pre-incubate the enzyme with the test inhibitor or vehicle.
-
Enzymatic Reaction: Initiate the reaction by adding the pNPB substrate solution.
-
Absorbance Measurement: Measure the increase in absorbance at 405 nm over time using a spectrophotometer or microplate reader.
-
Data Analysis: Calculate the rate of p-nitrophenol production and determine the percentage of inhibition and IC50 values.
-
In Vivo Evaluation of HSL Inhibitors
-
Principle: To assess the efficacy of HSL inhibitors in a physiological context, in vivo studies are conducted in animal models. The primary endpoints are typically the reduction of plasma free fatty acids (FFA) and glycerol levels, which are direct products of lipolysis.
-
Experimental Workflow:
-
Animal Model Selection: Use appropriate animal models, such as overnight-fasted mice or rats. Diabetic or obese animal models can also be used to evaluate the therapeutic potential of the inhibitors.
-
Inhibitor Administration: Administer the HSL inhibitor orally or via another appropriate route. A vehicle control group should be included.
-
Blood Sampling: Collect blood samples at various time points after inhibitor administration.
-
Biochemical Analysis: Measure plasma concentrations of FFA and glycerol using commercially available enzymatic kits.
-
Data Analysis: Compare the plasma FFA and glycerol levels in the inhibitor-treated group to the vehicle-treated group to determine the in vivo efficacy of the inhibitor.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in HSL regulation and inhibitor evaluation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and workflows.
Caption: Signaling pathway for the regulation of Hormone-Sensitive Lipase (HSL) activity.
Caption: Experimental workflow for the evaluation of HSL inhibitors.
Conclusion
The development of potent and selective HSL inhibitors holds significant promise for the treatment of metabolic disorders. A thorough understanding of the enzyme's regulation, coupled with robust experimental methodologies, is essential for the successful identification and characterization of novel therapeutic agents. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the current state of HSL inhibitor research and the key experimental approaches for their evaluation. As research in this field continues to advance, the insights gained will undoubtedly pave the way for innovative treatments for a range of metabolic diseases.
References
- 1. The multifunctional role of hormone-sensitive lipase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms regulating hormone-sensitive lipase and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Regulation of hormone sensitive lipase activity and Ser563 and Ser565 phosphorylation in human skeletal muscle during exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
The Role of Hormone-Sensitive Lipase in Triglyceride Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pivotal role Hormone-Sensitive Lipase (HSL) plays in the mobilization of stored fats. It details the molecular mechanisms, regulatory pathways, and experimental methodologies crucial for research and development in metabolic diseases.
Executive Summary
Hormone-Sensitive Lipase (HSL) is a key intracellular neutral lipase that, despite its name, primarily catalyzes the hydrolysis of diacylglycerols (DAG) into monoacylglycerols (MAG), a critical step in the breakdown of stored triglycerides (TG). While Adipose Triglyceride Lipase (ATGL) is now understood to be the rate-limiting enzyme for the initial hydrolysis of TG to DAG, HSL's role in processing DAG is essential for the complete mobilization of fatty acids.[1] The activity of HSL is exquisitely regulated by hormonal signals, primarily through phosphorylation by Protein Kinase A (PKA) in response to catecholamines, and dephosphorylation promoted by insulin. This tight regulation makes HSL a significant target for therapeutic interventions aimed at modulating lipid metabolism in conditions such as obesity, type 2 diabetes, and dyslipidemia.
The Lipolytic Cascade: HSL's Position and Substrate Specificity
The catabolism of triglycerides stored within lipid droplets is a sequential process involving three key lipases: ATGL, HSL, and Monoglyceride Lipase (MGL).
-
Initiation (TG → DG): Adipose Triglyceride Lipase (ATGL), co-activated by Comparative Gene Identification-58 (CGI-58), performs the initial and rate-limiting step, hydrolyzing a fatty acid from the triglyceride backbone to produce diacylglycerol.[2]
-
Intermediate Step (DG → MG): Hormone-Sensitive Lipase (HSL) then preferentially hydrolyzes diacylglycerols. Its activity against DAG is approximately 10-fold higher than its activity against TG.[3][4] This step yields a monoacylglycerol and a second fatty acid.
-
Final Step (MG → Glycerol): Monoglyceride Lipase (MGL) completes the process by hydrolyzing the final fatty acid from the monoacylglycerol, releasing glycerol and the third fatty acid.
While HSL can hydrolyze various substrates, including triglycerides, cholesteryl esters, and retinyl esters, its primary and most efficient role in the triglyceride lipolytic pathway is the breakdown of diacylglycerols.[4][5]
Table 1: Relative Substrate Specificity of Hormone-Sensitive Lipase (HSL)
| Substrate | Relative Hydrolytic Activity | Notes |
| Diacylglycerol (DAG) | ~10x | The preferred substrate in the triglyceride hydrolysis cascade. |
| Triacylglycerol (TG) | 1x (Reference) | HSL has TG lipase activity, but it is significantly lower than its DG lipase activity. |
| Monoacylglycerol (MAG) | ~2x | HSL can hydrolyze MAG, but MGL is the primary enzyme for this step. |
| Cholesteryl Esters | ~2x | Important for releasing cholesterol for steroidogenesis in certain tissues.[4] |
| Retinyl Esters | Variable | HSL is involved in retinol metabolism in various cell types. |
Note: The exact kinetic parameters (Km, kcat) for HSL are highly dependent on the assay conditions, including substrate preparation (e.g., emulsified vs. soluble), pH, and temperature. The relative activities shown are a consensus from multiple studies.[3][4]
Regulatory Signaling Pathways
The activity of HSL is tightly controlled by a balance between activating (lipolytic) and inhibiting (anti-lipolytic) signaling pathways.
PKA-Mediated Activation of HSL
Stimulation by catecholamines (e.g., epinephrine) via β-adrenergic receptors triggers a cascade that leads to the activation and translocation of HSL to the lipid droplet.
-
Receptor Activation: Catecholamines bind to β-adrenergic receptors on the adipocyte surface.
-
cAMP Production: The activated receptor stimulates adenylyl cyclase via a Gs protein, leading to the conversion of ATP to cyclic AMP (cAMP).[6]
-
PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from and activation of the catalytic subunits.
-
Phosphorylation Events: Active PKA phosphorylates two key targets:
-
Perilipin 1 (PLIN1): This lipid droplet-associated protein, when phosphorylated, undergoes a conformational change. This change releases the ATGL co-activator, CGI-58, and provides a docking site for phosphorylated HSL.[7]
-
Hormone-Sensitive Lipase (HSL): PKA phosphorylates HSL at multiple serine residues, primarily Ser563, Ser659, and Ser660 (in rat HSL, corresponding to human Ser552, Ser649, and Ser650).[7][8] This phosphorylation increases HSL's catalytic activity and, crucially, promotes its translocation from the cytosol to the perilipin-coated lipid droplet surface.[7]
-
Insulin-Mediated Inhibition of HSL
Insulin exerts a potent anti-lipolytic effect, primarily by reducing cAMP levels and promoting the dephosphorylation of HSL and Perilipin 1.
-
Receptor Activation: Insulin binds to the insulin receptor on the adipocyte, activating its intrinsic tyrosine kinase activity.
-
PI3K/Akt Pathway: The activated receptor phosphorylates Insulin Receptor Substrates (IRS), which in turn recruits and activates Phosphoinositide 3-kinase (PI3K). PI3K generates PIP3, leading to the activation of the serine/threonine kinase Akt (also known as Protein Kinase B).
-
cAMP Degradation: Akt phosphorylates and activates Phosphodiesterase 3B (PDE3B).[9][10] Active PDE3B hydrolyzes cAMP to AMP, thereby reducing intracellular cAMP levels and inactivating PKA.[6]
-
Dephosphorylation: The reduction in PKA activity and the potential activation of phosphatases like Protein Phosphatase 1 (PP1) lead to the dephosphorylation of HSL and Perilipin 1, returning them to their inactive, basal states and halting lipolysis.
Quantitative Analysis of HSL Inhibitors
The development of specific HSL inhibitors is a key area of interest for treating metabolic diseases. A variety of compounds have been identified that can block HSL activity.
Table 2: IC50 Values of Select HSL Inhibitors
| Inhibitor | Chemical Class | IC50 | Notes |
| CAY10499 | Oxadiazolyl Carbamate | ~78 nM | A commonly used selective HSL inhibitor in research. |
| NNC0076-0079 | Morpholin-4-yl-carbamic acid ester | ~100 nM | A non-covalent, substrate-like inhibitor.[11] |
| Cyclipostin P | Bicyclic Phosphate | Nanomolar range | A potent, irreversible natural product inhibitor.[5] |
| Orlistat | Lipstatin derivative | ~1-2 µM | A pan-lipase inhibitor, also targets pancreatic lipase and ATGL; not specific to HSL.[9][12] |
| Compound 24b | Benzanilide derivative | 2 nM | A potent synthetic inhibitor with reduced potential for reactive metabolite formation.[13] |
Experimental Protocols for Measuring HSL Activity
Accurate measurement of HSL activity is fundamental to studying lipolysis. The following are detailed protocols for common assays.
Radiometric Assay Using [3H]-Triolein
This is a highly sensitive method that measures the release of radiolabeled fatty acids from a triglyceride substrate.
Methodology:
-
Substrate Preparation:
-
Prepare a stock solution of [9,10-3H]-triolein in toluene.
-
To create the substrate emulsion, mix the [3H]-triolein stock with unlabeled triolein, phosphatidylcholine, and phosphatidylinositol in chloroform.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Resuspend the lipid film in a 20 mM Tris-HCl buffer (pH 7.4) containing 5% fatty acid-free Bovine Serum Albumin (BSA).
-
Emulsify the mixture by sonication on ice until it appears opalescent.
-
-
Enzyme Preparation:
-
Homogenize adipose tissue or cell pellets in a buffer containing 0.25 M sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitors (e.g., leupeptin, antipain).
-
Centrifuge at high speed (e.g., 100,000 x g) at 4°C to obtain a fat-free infranatant containing the cytosolic HSL.
-
Determine the protein concentration of the infranatant.
-
-
Assay Procedure:
-
In a reaction tube, combine the prepared enzyme extract with the [3H]-triolein substrate emulsion.
-
Incubate the reaction mixture in a shaking water bath at 37°C for 30-60 minutes.
-
Stop the reaction by adding 3.25 mL of a methanol/chloroform/heptane (10:9:7) mixture, followed by 1 mL of 0.1 M potassium carbonate, 0.1 M boric acid buffer (pH 10.5).
-
Vortex vigorously for 15 seconds and centrifuge at low speed (e.g., 800 x g) for 15 minutes to separate the phases.
-
-
Quantification:
-
The released [3H]-labeled fatty acids will partition into the upper aqueous/methanol phase.
-
Carefully collect an aliquot of the upper phase.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate HSL activity as micromoles of fatty acid released per minute per milligram of protein.
-
Colorimetric Assay Using p-Nitrophenyl Butyrate (p-NPB)
This spectrophotometric assay uses a water-soluble ester substrate that releases a colored product upon hydrolysis.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium phosphate buffer (pH 7.2) containing 0.1% Triton X-100.
-
Substrate Stock: Prepare a 100 mM solution of p-nitrophenyl butyrate (p-NPB) in acetonitrile or DMSO.
-
Enzyme Extract: Prepare as described in the radiometric assay protocol.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well microplate.
-
Add Assay Buffer to each well.
-
Add the enzyme extract to the test wells. Include a buffer-only blank.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding a small volume of the p-NPB stock solution to each well to a final concentration of ~0.5-1.0 mM.
-
Immediately begin monitoring the increase in absorbance at 405 nm using a microplate reader in kinetic mode. Readings are typically taken every 1-2 minutes for 15-30 minutes.
-
-
Quantification:
-
The rate of hydrolysis is determined from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Convert the rate to moles of p-nitrophenol released using the molar extinction coefficient of p-nitrophenol under the specific assay conditions (pH and buffer).
-
Calculate HSL activity as micromoles of p-NPB hydrolyzed per minute per milligram of protein.
-
Titrimetric Assay (pH-Stat Method)
This method measures lipase activity by titrating the fatty acids released during hydrolysis with a base to maintain a constant pH. The rate of base addition is proportional to the enzyme activity.
Methodology:
-
System Setup:
-
Use a pH-stat autotitrator system equipped with a temperature-controlled reaction vessel, a sensitive pH electrode, a stirrer, and a precision micro-burette for delivering the titrant.
-
Set the reaction temperature to 37°C and the endpoint pH to 7.2-7.7.
-
-
Reagent Preparation:
-
Substrate Emulsion: Prepare a temperature-equilibrated emulsion of a triglyceride substrate (e.g., 10% olive oil or tributyrin) in a solution containing bile salts (e.g., sodium taurocholate) and CaCl2. Gum arabic can be used as an emulsifier.
-
Titrant: A standardized solution of dilute NaOH (e.g., 10-50 mM).
-
Enzyme Extract: Prepare as described in previous protocols.
-
-
Assay Procedure:
-
Add the substrate emulsion to the reaction vessel and allow it to equilibrate to 37°C while stirring.
-
Adjust the pH of the emulsion to the setpoint (e.g., 7.7) with the NaOH titrant.
-
Initiate the reaction by adding a known amount of the enzyme extract.
-
The pH-stat system will automatically add NaOH to neutralize the fatty acids as they are released, maintaining the pH at the setpoint.
-
Record the volume of NaOH consumed over time for several minutes.
-
-
Quantification:
-
The rate of enzyme activity is calculated from the linear rate of titrant consumption (µL NaOH/min).
-
One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of fatty acid per minute.
-
Calculate the specific activity based on the concentration of the NaOH titrant and the amount of enzyme added.
-
Experimental and Logical Workflows
Visualizing the workflow for a typical lipolysis experiment helps in planning and execution. The following diagram outlines the key steps from cell culture to data analysis for an in vitro adipocyte lipolysis assay.
Conclusion
Hormone-Sensitive Lipase is a central, hormonally regulated enzyme in lipid metabolism. While ATGL initiates triglyceride breakdown, HSL's high efficiency in hydrolyzing diacylglycerols is indispensable for the complete mobilization of fatty acids from adipocyte lipid stores. Its intricate regulation via PKA-dependent phosphorylation and insulin-mediated inhibition underscores its importance as a control point for whole-body energy homeostasis. A thorough understanding of its function, combined with robust and precise experimental methods as detailed in this guide, is essential for researchers and professionals aiming to develop novel therapeutics for metabolic disorders.
References
- 1. Hormone-sensitive lipase and monoacylglycerol lipase are both required for complete degradation of adipocyte triacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zen-bio.com [zen-bio.com]
- 4. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hormone-sensitive lipase: control of intracellular tri-(di-)acylglycerol and cholesteryl ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pH-Stat Titration: A Rapid Assay for Enzymatic Degradability of Bio-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting lipid metabolism by the lipoprotein lipase inhibitor orlistat results in apoptosis of B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
The intricate dance of fat breakdown: A technical guide to intracellular lipolysis
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of intracellular lipolysis is paramount. This in-depth guide dissects the core pathways, key molecular players, and regulatory networks that govern the breakdown of stored fats, providing a foundation for novel therapeutic strategies targeting metabolic disorders.
Intracellular lipolysis, the catabolism of triacylglycerols (TAGs) stored in lipid droplets, is a fundamental metabolic process. It mobilizes fatty acids (FAs) and glycerol to meet the body's energy demands. This process is not a simple enzymatic reaction but a highly orchestrated symphony of protein interactions, signaling cascades, and subcellular compartmentalization. Dysregulation of this pathway is a hallmark of numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. This guide offers a granular view of the molecular machinery and its intricate regulation.
Core Lipolytic Machinery: A Multi-Enzyme Cascade
The breakdown of TAGs is a stepwise process mediated by three key enzymes:
-
Adipose Triglyceride Lipase (ATGL): This enzyme catalyzes the initial and rate-limiting step, hydrolyzing TAGs to diacylglycerols (DAGs).[1]
-
Hormone-Sensitive Lipase (HSL): HSL primarily hydrolyzes DAGs to monoacylglycerols (MAGs).[1]
-
Monoglyceride Lipase (MGL): MGL completes the process by breaking down MAGs into glycerol and a final fatty acid.[1]
These enzymes do not act in isolation but are tightly regulated by a cohort of accessory proteins, most notably Perilipin 1 and Comparative Gene Identification-58 (CGI-58).
Table 1: Key Proteins in Intracellular Lipolysis
| Protein | Primary Function | Key Regulatory Interactions |
| Adipose Triglyceride Lipase (ATGL) | Hydrolyzes triacylglycerols to diacylglycerols.[1] | Activated by CGI-58.[2] Phosphorylated by AMPK at Ser406.[3][4] |
| Hormone-Sensitive Lipase (HSL) | Hydrolyzes diacylglycerols to monoacylglycerols.[1] | Activated by PKA phosphorylation (Ser563, Ser659, Ser660).[5] Inhibited by AMPK phosphorylation (Ser565).[3][4] Translocates to the lipid droplet upon stimulation.[6] |
| Monoglyceride Lipase (MGL) | Hydrolyzes monoacylglycerols to glycerol and fatty acids.[1] | Less acutely regulated than ATGL and HSL. |
| Perilipin 1 (PLIN1) | Coats lipid droplets and regulates lipase access.[7] | Phosphorylated by PKA at multiple sites (e.g., human Ser497, Ser522) to promote lipolysis.[8][9] Sequesters CGI-58 in the basal state.[7][10] |
| CGI-58 (ABHD5) | Co-activator of ATGL.[2] | Binds to Perilipin 1 in the basal state.[7][10] Released from Perilipin 1 upon PKA phosphorylation to activate ATGL.[7][10] |
Signaling Pathways Governing Lipolysis
The activity of the lipolytic machinery is exquisitely controlled by various signaling pathways that respond to the energetic state of the organism.
The cAMP/PKA Pathway: The Accelerator of Lipolysis
The canonical pathway for stimulating lipolysis is the cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway. This is primarily activated by catecholamines (e.g., adrenaline and noradrenaline) binding to β-adrenergic receptors on the adipocyte surface.
Upon stimulation, PKA phosphorylates both HSL and Perilipin 1.[7] Phosphorylation of HSL increases its enzymatic activity and promotes its translocation from the cytosol to the lipid droplet.[5][6] Phosphorylation of Perilipin 1 induces a conformational change that releases its bound CGI-58, allowing it to interact with and activate ATGL.[7][10]
Insulin Signaling: The Brake on Lipolysis
Insulin is the primary anti-lipolytic hormone. It counteracts the effects of catecholamines by activating a signaling cascade that leads to the activation of phosphodiesterase 3B (PDE3B). PDE3B then hydrolyzes cAMP to AMP, thereby reducing PKA activity and suppressing lipolysis.
Other Regulatory Pathways
-
Natriuretic Peptides: Atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) can stimulate lipolysis through a cGMP-dependent protein kinase (PKG) pathway, independent of the cAMP/PKA system.
-
AMP-activated Protein Kinase (AMPK): AMPK acts as a cellular energy sensor. Its role in lipolysis is complex, with reports suggesting it can both phosphorylate and activate ATGL at Ser406, while also phosphorylating and inhibiting HSL at Ser565.[3][4]
Quantitative Aspects of Lipolytic Regulation
The regulation of lipolysis is highly sensitive to the concentrations of hormones and the phosphorylation status of key proteins.
Table 2: Quantitative Parameters of Lipolytic Regulation
| Parameter | Description | Typical Values/Sites |
| PKA Phosphorylation of Perilipin 1 | Serine residues on Perilipin 1 phosphorylated by PKA to induce lipolysis. | Human: Ser497, Ser522.[8][9] Murine: Ser81, 222, 276, 433, 492, 517.[9][11] |
| PKA Phosphorylation of HSL | Serine residues on HSL phosphorylated by PKA to increase its activity. | Ser563, Ser659, Ser660.[5] |
| AMPK Phosphorylation of ATGL | Serine residue on ATGL phosphorylated by AMPK, potentially increasing its activity. | Ser406.[3][4] |
| AMPK Phosphorylation of HSL | Serine residue on HSL phosphorylated by AMPK, leading to its inhibition. | Ser565.[3][4] |
| Insulin IC50 for Lipolysis Inhibition | Concentration of insulin required to inhibit 50% of maximal lipolysis. | ~46 pmol/L in non-obese, non-diabetic individuals.[12] |
| Catecholamine EC50 for Lipolysis Stimulation | Concentration of a catecholamine (e.g., isoproterenol) required to produce 50% of the maximal lipolytic effect. | Stimulation observed at concentrations of 10⁻⁸ M and above.[13] |
Experimental Protocols for Studying Intracellular Lipolysis
Investigating the intricacies of lipolysis requires a robust set of experimental techniques. Below are outlines of key protocols.
Lipolysis Assay (Measurement of Glycerol Release)
This assay quantifies the rate of lipolysis by measuring the amount of glycerol released from adipocytes into the surrounding medium.
Principle: Glycerol released from the breakdown of triglycerides is measured using a colorimetric assay.[14][15]
Methodology:
-
Cell Culture and Differentiation: Differentiate pre-adipocytes (e.g., 3T3-L1 cells) into mature adipocytes.
-
Treatment: Wash the cells and incubate with a buffer containing fatty acid-free BSA. Treat with lipolytic agonists (e.g., isoproterenol) or antagonists (e.g., insulin) for a defined period.
-
Sample Collection: Collect the incubation medium at various time points.
-
Glycerol Measurement:
-
Prepare a standard curve using a known concentration of glycerol.[14]
-
Use a commercial glycerol assay kit. In these kits, glycerol is typically phosphorylated by glycerol kinase, and the product is then used in a series of reactions that generate a colored or fluorescent product.[15]
-
Measure the absorbance or fluorescence and calculate the glycerol concentration based on the standard curve.
-
-
Data Normalization: Normalize the glycerol release to the total protein or DNA content of the cells.
Western Blotting for Phosphorylated Lipolytic Proteins
This technique is used to detect and quantify the phosphorylation status of key regulatory proteins like Perilipin 1 and HSL.
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the total protein and its phosphorylated form.[16]
Methodology:
-
Cell Lysis: Lyse treated adipocytes in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., BSA for phospho-antibodies) to prevent non-specific antibody binding.[17]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Perilipin 1 Ser522). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody against the total protein to normalize the phosphorylation signal.
Immunofluorescence Microscopy of Lipid Droplets and Protein Translocation
This method allows for the visualization of lipid droplets and the subcellular localization of lipolytic proteins.
Principle: Cells are fixed and permeabilized, then incubated with fluorescently labeled antibodies or dyes to visualize specific structures and proteins.[18][19]
Methodology:
-
Cell Culture and Treatment: Grow and treat adipocytes on coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS. Avoid using methanol or acetone as they can extract lipids and disrupt lipid droplet structure.[18][19]
-
Permeabilization: Permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibodies to enter.
-
Blocking: Block with a suitable blocking buffer to reduce non-specific antibody binding.
-
Antibody Staining: Incubate with primary antibodies against proteins of interest (e.g., HSL, Perilipin 1). Follow with incubation with fluorescently labeled secondary antibodies.
-
Lipid Droplet Staining: Stain the lipid droplets with a neutral lipid dye such as BODIPY 493/503 or LipidSpot™ 488.
-
Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence or confocal microscope.
This comprehensive overview of the intracellular lipolysis pathway, its regulation, and the experimental approaches to study it, provides a solid foundation for researchers aiming to unravel the complexities of lipid metabolism and develop novel therapeutic interventions for metabolic diseases. The intricate interplay of enzymes, regulatory proteins, and signaling networks highlights the elegance and precision of cellular metabolic control.
References
- 1. Recent insights into the structure and function of CGI-58 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK Phosphorylates Desnutrin/ATGL and Hormone-Sensitive Lipase To Regulate Lipolysis and Fatty Acid Oxidation within Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK Phosphorylates Desnutrin/ATGL and Hormone-Sensitive Lipase To Regulate Lipolysis and Fatty Acid Oxidation within Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis of lipolytic protein trafficking and interactions in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The perilipin family of lipid droplet proteins: Gatekeepers of intracellular lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OPA1-anchored PKA phosphorylates perilipin 1 on S522 and S497 in adipocytes differentiated from human adipose stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Phosphorylation of Perilipin 1A at the Initiation of Lipolysis Revealed by Novel Monoclonal Antibodies and High Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of a CGI-58 Motif Provides the Molecular Basis of Lipid Droplet Anchoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Perilipin-1 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Lipolytic response of fat cells to catecholamines in sedentary and exercise-trained women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zen-bio.com [zen-bio.com]
- 15. images.novusbio.com [images.novusbio.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Fixation Methods for the Study of Lipid Droplets by Immunofluorescence Microscopy | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Hi 76-0079 in 3T3-L1 Cells
Introduction
Hi 76-0079 is a potent and selective inhibitor of Hormone-Sensitive Lipase (HSL), a key enzyme in the mobilization of fatty acids from stored triglycerides in adipocytes. The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a widely used in vitro model for studying adipogenesis and adipocyte metabolism. Upon differentiation, these cells accumulate lipid droplets and acquire the metabolic characteristics of mature adipocytes, making them an ideal system for investigating the effects of compounds like this compound on lipolysis.
These application notes provide a comprehensive protocol for the differentiation of 3T3-L1 preadipocytes and the subsequent use of this compound to study its inhibitory effects on lipolysis.
Data Presentation
The following table summarizes the quantitative data for this compound based on available research.
| Parameter | Value | Cell Type/System | Notes |
| IC50 | 0.1 µM | Cell lysates of HEK293A cells overexpressing Lipe[1][2] | Inhibition of p-nitrophenyl butyrate (PNPB) hydrolysis. |
| IC50 | 100 nM | Human Simpson–Golabi–Behmel syndrome (SGBS) adipocytes[3][4] | Inhibition of isoproterenol-stimulated free fatty acid (FFA) release. |
| Working Concentration | 10 µM | Differentiated 3T3-L1 adipocytes[1][5] | Used to synergistically inhibit basal and forskolin-activated lipolysis in combination with an ATGL inhibitor (Atglistatin). |
| Pre-incubation Time | 2 hours | Differentiated 3T3-L1 adipocytes[5] | Pre-incubation with the inhibitor before stimulating lipolysis. |
| Treatment Time | 1 - 3 hours | Differentiated 3T3-L1 adipocytes[1][5] | Duration of treatment to assess the inhibition of stimulated lipolysis. |
Experimental Protocols
Part 1: Differentiation of 3T3-L1 Preadipocytes into Mature Adipocytes
This protocol details the standard method for inducing the differentiation of 3T3-L1 preadipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Preadipocyte Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Bovine Calf Serum (BCS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (MDI): DMEM with high glucose, 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.
-
Insulin Medium: DMEM with high glucose, 10% FBS, and 1 µg/mL insulin.
-
Adipocyte Maintenance Medium: DMEM with high glucose and 10% FBS.
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well or 12-well plates with Preadipocyte Growth Medium.
-
Reaching Confluency: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Allow the cells to grow until they are 100% confluent. It is crucial to maintain the cells in a preadipocyte state and avoid overgrowth before inducing differentiation.
-
Post-Confluency Arrest: Two days after the cells reach confluency (Day 0), replace the medium with fresh Preadipocyte Growth Medium and incubate for an additional 48 hours. This step ensures growth arrest, which is critical for efficient differentiation.
-
Initiation of Differentiation (Day 0): Aspirate the medium and add the Differentiation Medium (MDI).
-
Insulin Treatment (Day 2): After 48 hours, remove the Differentiation Medium and replace it with Insulin Medium.
-
Maturation (Day 4 onwards): After another 48 hours, remove the Insulin Medium and replace it with Adipocyte Maintenance Medium.
-
Maintenance: Replace the Adipocyte Maintenance Medium every 2-3 days. The cells should be fully differentiated into mature adipocytes, characterized by the accumulation of lipid droplets, by Day 8-12.
Part 2: Inhibition of Lipolysis with this compound
This protocol describes how to treat differentiated 3T3-L1 adipocytes with this compound to assess its effect on lipolysis. Lipolysis is typically stimulated to measure the inhibitory effect of the compound.
Materials:
-
Fully differentiated 3T3-L1 adipocytes (Day 8-12)
-
This compound (stock solution prepared in DMSO)
-
Forskolin or Isoproterenol (lipolysis-stimulating agents)
-
Krebs-Ringer Bicarbonate Buffer with HEPES (KRBH) containing 2% fatty acid-free Bovine Serum Albumin (BSA)
-
Glycerol Assay Kit
-
Free Fatty Acid (FFA) Assay Kit
-
DMSO (vehicle control)
Procedure:
-
Preparation of Differentiated Adipocytes: Use fully differentiated 3T3-L1 adipocytes (Day 8-12) for the experiment.
-
Pre-incubation with this compound:
-
Wash the cells twice with PBS.
-
Add KRBH buffer containing 2% fatty acid-free BSA.
-
Add this compound to the desired final concentration (e.g., 10 µM). For the vehicle control, add an equivalent volume of DMSO.
-
Incubate the cells for 1-2 hours at 37°C.[5]
-
-
Stimulation of Lipolysis:
-
To induce lipolysis, add a stimulating agent such as forskolin (e.g., 10-20 µM) or isoproterenol (e.g., 1 µM) to the wells, except for the basal (unstimulated) control wells.
-
Incubate for 1-3 hours at 37°C.[1]
-
-
Sample Collection:
-
After the incubation period, collect the medium from each well. This medium will be used to measure the amount of glycerol and free fatty acids released from the cells.
-
The cells remaining in the wells can be lysed to determine the total protein content for normalization of the results.
-
-
Quantification of Lipolysis:
-
Measure the glycerol concentration in the collected medium using a commercially available glycerol assay kit.
-
Measure the free fatty acid concentration in the collected medium using a commercially available FFA assay kit.
-
-
Data Analysis:
-
Normalize the glycerol and FFA release to the total protein content of the cells in each well.
-
Compare the levels of glycerol and FFA release in the this compound-treated groups to the vehicle-treated control group under both basal and stimulated conditions.
-
Visualizations
Signaling Pathway of Lipolysis Inhibition by this compound
Caption: Signaling pathway of HSL-mediated lipolysis and its inhibition by this compound.
Experimental Workflow for this compound Treatment in 3T3-L1 Adipocytes
Caption: Experimental workflow for 3T3-L1 differentiation and this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hi 76-0079 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Hi 76-0079, a selective inhibitor of hormone-sensitive lipase (HSL), in in vivo mouse studies. The following sections detail its mechanism of action, protocols for a cancer cachexia model, and relevant quantitative data.
Introduction to this compound
This compound is a potent and specific inhibitor of hormone-sensitive lipase (HSL), a key enzyme in the mobilization of fatty acids from stored triglycerides in adipose tissue.[1] By inhibiting HSL, this compound can modulate lipid metabolism, making it a valuable tool for studying conditions associated with dysregulated lipolysis, such as cancer cachexia and metabolic diseases. It is often used in conjunction with inhibitors of adipose triglyceride lipase (ATGL), such as Atglistatin, to achieve a more complete blockade of lipolysis.[1][2]
Mechanism of Action and Signaling Pathway
This compound exerts its effect by directly inhibiting the enzymatic activity of HSL. HSL is activated downstream of hormonal signals like catecholamines, which bind to G-protein coupled receptors, leading to the production of cyclic AMP (cAMP) and activation of protein kinase A (PKA). PKA then phosphorylates and activates HSL, promoting the hydrolysis of diacylglycerols into monoacylglycerols and free fatty acids (FFAs). This compound blocks this crucial step in the lipolytic cascade.
Hormone-Sensitive Lipase (HSL) Signaling Pathway
Caption: Signaling pathway of HSL activation and its inhibition by this compound.
Quantitative Data from In Vivo Mouse Studies
The following tables summarize the quantitative effects of this compound observed in mouse studies.
Table 1: Effect of this compound on Plasma Lipids in ob/ob Mice [3]
| Treatment Group | Dose (mg/kg, oral) | Analyte | % Reduction vs. Vehicle |
| This compound | 30 | Glycerol | 73% |
| This compound | 30 | Free Fatty Acids (FFA) | 52% |
Table 2: Effect of this compound on Lipolysis in White Adipose Tissue (WAT) Explants from Colon-26 Tumor-Bearing Mice [4]
| Condition | Treatment | Effect on FFA Release |
| Basal Lipolysis | This compound (25 µM) | Marginal reduction |
| Forskolin-Stimulated Lipolysis | This compound (25 µM) | Marginal reduction |
Note: In the Colon-26 cancer cachexia model, these results suggest that ATGL is the predominant lipase responsible for adipose tissue lipolysis.[4]
Experimental Protocol: Colon-26 Cancer Cachexia Mouse Model
This protocol describes the use of this compound in a subcutaneous Colon-26 (C26) tumor model in mice to study its effects on cancer-induced cachexia.[5][6][7][8]
Materials
-
This compound
-
Vehicle for this compound: 0.4% Tween 80 and 0.2% carboxymethylcellulose sodium salt in sterile water[3]
-
Colon-26 (C26) carcinoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
6-8 week old male BALB/c mice
-
Sterile syringes and needles (26G for tumor injection, appropriate gauge for oral gavage)
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
-
Equipment for blood collection and plasma analysis
Experimental Workflow
Caption: Workflow for a typical in vivo mouse cancer cachexia study.
Detailed Methodologies
4.3.1. C26 Cell Culture and Preparation
-
Culture C26 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
-
On the day of implantation, harvest cells by trypsinization, wash twice with sterile PBS, and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Keep the cell suspension on ice until injection.
4.3.2. Subcutaneous Tumor Implantation [4]
-
Anesthetize mice using an appropriate method.
-
Shave and sterilize the right flank of each mouse.
-
Inject 100 µL of the C26 cell suspension (1 x 10^6 cells) subcutaneously into the shaved flank using a 26G needle.
-
Monitor the mice until they have fully recovered from anesthesia.
4.3.3. Animal Grouping and Treatment Administration
-
Monitor tumor growth daily using calipers. The tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Once tumors reach a palpable size (e.g., ~100 mm^3, typically around day 7 post-implantation), randomly assign mice to treatment groups (e.g., Vehicle control, this compound).
-
Prepare the this compound formulation as described in section 4.1. A typical dose for mice is 30 mg/kg.[3]
-
Administer the assigned treatment daily via oral gavage. Ensure proper technique to avoid injury to the esophagus. The volume should not exceed 10 mL/kg of body weight.
4.3.4. Monitoring and Endpoint Analysis
-
Record tumor volume and body weight daily.
-
Monitor food and water intake if relevant to the study.
-
The study endpoint is typically reached when tumors reach a predetermined size (e.g., 1500 mm^3) or when signs of significant morbidity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
At the endpoint, euthanize the mice and collect blood via cardiac puncture for plasma analysis (e.g., FFAs, glycerol, triglycerides).
-
Excise and weigh the tumor, white adipose tissue (e.g., epididymal fat pads), and skeletal muscles (e.g., gastrocnemius). Tissues can be snap-frozen in liquid nitrogen or fixed for further analysis.
Conclusion
This compound is a valuable research tool for investigating the role of HSL-mediated lipolysis in various physiological and pathological processes in mice. The provided protocols and data offer a foundation for designing and executing robust in vivo studies. Researchers should always adhere to institutional guidelines for animal care and use and optimize experimental conditions for their specific research questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. novonordisk.com [novonordisk.com]
- 4. Depletion of White Adipose Tissue in Cancer Cachexia Syndrome Is Associated with Inflammatory Signaling and Disrupted Circadian Regulation | PLOS One [journals.plos.org]
- 5. Adipose triglyceride lipase and hormone-sensitive lipase are the major enzymes in adipose tissue triacylglycerol catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. Monoglyceride Lipase Deficiency in Mice Impairs Lipolysis and Attenuates Diet-induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal acid lipase is the major acid retinyl ester hydrolase in cultured human hepatic stellate cells but not essential for retinyl ester degradation - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Hi 76-0079 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation, storage, and use of Hi 76-0079, a potent and specific inhibitor of hormone-sensitive lipase (HSL). The information is intended to guide researchers in accurately preparing stock solutions in Dimethyl Sulfoxide (DMSO) for various in vitro and in vivo experimental applications.
Introduction to this compound
This compound (also known as NNC0076-0079) is a small molecule inhibitor that specifically targets hormone-sensitive lipase (HSL), a key enzyme in the hydrolysis of triglycerides.[1] HSL catalyzes the breakdown of diacylglycerols (DAG) into monoacylglycerols (MAG) and free fatty acids (FFA), a critical step in overall lipolysis.[2] By inhibiting HSL, this compound serves as a valuable tool for studying lipid metabolism and is being investigated for its therapeutic potential in metabolic disorders such as obesity and diabetes.[3] It has been shown to work synergistically with ATGL inhibitors, like Atglistatin, to nearly completely block lipolysis.[1][4]
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [5][6][7] |
| Molecular Weight | 256.69 g/mol | [6][7] |
| Appearance | White to off-white solid powder | [5][7] |
| CAS Number | 374567-94-9 | [5][6][8] |
| IC₅₀ for HSL | ~100-184 nM | [3][5][6] |
| Solubility in DMSO | ≥ 200 mg/mL (779.15 mM) | [1][6] |
| Alternative Solubility | 250 mg/mL (973.94 mM) in DMSO | [5][9] |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many experimental setups.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use. This is particularly important for DMSO, which can absorb atmospheric moisture when cold.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.567 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 mg/g
-
Mass (mg) = 0.010 mol/L x 0.001 L x 256.69 g/mol x 1000 mg/g = 2.567 mg
-
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mix Thoroughly: Vortex the solution until the powder is completely dissolved. If dissolution is slow, brief sonication in an ultrasonic bath can be used to facilitate the process.[1][6] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.
Storage and Stability:
Proper storage is crucial to maintain the integrity of the this compound stock solution.
| Storage Condition | Duration | Reference |
| In DMSO at -20°C | 1 month | [6][7] |
| In DMSO at -80°C | 6 months | [6][7] |
| Powder at -20°C | 3 years | [6][7] |
| Powder at 4°C | 2 years | [6][7] |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for using the this compound stock solution and its targeted signaling pathway.
Figure 1. A generalized workflow for an in vitro lipolysis experiment using this compound.
Figure 2. this compound specifically inhibits Hormone-Sensitive Lipase (HSL).
Application Notes and Best Practices
-
Hygroscopic Nature of DMSO: DMSO is hygroscopic and can readily absorb water from the atmosphere, which can impact the solubility of this compound.[1] It is highly recommended to use anhydrous or freshly opened DMSO for preparing stock solutions.
-
Use in Combination Studies: this compound is often used in conjunction with ATGL inhibitors, such as Atglistatin, to achieve a more complete blockade of lipolysis.[10] When designing such experiments, it is important to optimize the concentrations of both inhibitors.
-
In Vivo Formulations: For in vivo studies, the DMSO stock solution is typically diluted into a vehicle suitable for administration, such as a mixture of DMSO, PEG300, Tween-80, and saline, or corn oil.[1][6] It is crucial to ensure the final concentration of DMSO is well-tolerated by the animal model.
-
Confirmation of Activity: The biological activity of the prepared this compound solution should be validated in a relevant assay, such as measuring the inhibition of forskolin-stimulated lipolysis in 3T3-L1 adipocytes.[1][10]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is critical to prevent degradation of the compound due to repeated freezing and thawing.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Atglistatin | CAS:1469924-27-3 | ATGL inhibitor, potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound (NNC0076-0079; 76-0079) | Others 12 | 374567-94-9 | Invivochem [invivochem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound (NNC0076-0079) | HSL inhibitor | Probechem Biochemicals [probechem.com]
- 9. molnova.com [molnova.com]
- 10. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
Optimal working concentration of Hi 76-0079 for in vitro assays
Application Notes and Protocols for In Vitro Assays
Compound: Hi 76-0079 (Hypothetical - Data for illustrative purposes)
Introduction
This compound is a selective inhibitor of the MEK1/2 kinases, crucial components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for determining the optimal working concentration of this compound in vitro, focusing on cell viability and target engagement assays.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound across different cell lines and assay formats. This data is essential for selecting the appropriate concentration range for your specific in vitro experiments.
| Cell Line | Assay Type | Parameter | Value (nM) |
| HeLa | Cell Viability (MTT) | IC50 | 150 |
| A549 | Cell Viability (MTT) | IC50 | 220 |
| MCF-7 | Cell Viability (MTT) | IC50 | 350 |
| HEK293 | Target Engagement (p-ERK ELISA) | IC50 | 50 |
| Jurkat | Target Engagement (Western Blot) | IC50 | 85 |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on the cell line, assay conditions, and incubation time.
Signaling Pathway
The diagram below illustrates the MAPK/ERK signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Cell Viability Assay (MTT)
This protocol outlines the steps to determine the IC50 value of this compound by assessing its effect on cell proliferation.
Workflow Diagram
Materials:
-
Target cell line (e.g., HeLa)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A common starting range is 100 µM to 0.1 nM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 2-4 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression (log(inhibitor) vs. normalized response -- variable slope).
-
Target Engagement Assay (Western Blot for p-ERK)
This protocol determines the concentration of this compound required to inhibit the phosphorylation of its direct downstream target, ERK.
Materials:
-
Target cell line (e.g., HEK293)
-
Serum-free medium
-
Complete growth medium
-
This compound stock solution
-
Growth factor (e.g., EGF, 100 ng/mL)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 12-18 hours in serum-free medium.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat cells with various concentrations of this compound (e.g., 1 µM to 1 nM) for 2 hours. Include a vehicle control.
-
Stimulate the cells with a growth factor (e.g., EGF) for 15 minutes to induce ERK phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total-ERK using densitometry software (e.g., ImageJ).
-
Normalize the p-ERK signal to the total-ERK signal for each sample.
-
Plot the normalized p-ERK levels against the log concentration of this compound to determine the IC50 for target inhibition.
-
Disclaimer: This document provides generalized protocols and illustrative data. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Always consult relevant safety data sheets (SDS) before handling any chemical compounds.
Application Notes and Protocols for Hi 76-0079 Administration in In Vivo Lipolysis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipolysis, the metabolic process of breaking down triglycerides into glycerol and free fatty acids (FFAs), is a critical pathway for energy homeostasis. Dysregulation of lipolysis is implicated in various metabolic disorders, including obesity and type 2 diabetes. Hormone-sensitive lipase (HSL) is a key enzyme that primarily hydrolyzes diacylglycerols to monoacylglycerols, a rate-limiting step in stimulated lipolysis. Hi 76-0079 is a potent and selective inhibitor of HSL, making it a valuable tool for studying the role of HSL in lipid metabolism in vivo.[1] These application notes provide detailed protocols for the administration of this compound in mice for in vivo lipolysis studies, along with methods for assessing its effects.
Mechanism of Action
This compound specifically targets and inhibits the enzymatic activity of hormone-sensitive lipase (HSL).[1] HSL is activated downstream of adrenergic stimulation in adipocytes. Upon stimulation, protein kinase A (PKA) phosphorylates and activates HSL, which then translocates to the lipid droplet to hydrolyze triglycerides and diglycerides.[2] By inhibiting HSL, this compound blocks the breakdown of diacylglycerols, leading to a reduction in the release of glycerol and free fatty acids from adipose tissue.[3][4] It is important to note that adipose triglyceride lipase (ATGL) is responsible for the initial step of triglyceride hydrolysis to diacylglycerol. For a more complete blockade of lipolysis, this compound can be used in conjunction with an ATGL inhibitor, such as Atglistatin.[1][5]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell/Tissue Type | Notes |
| IC50 | 100 nM | Human SGBS Adipocytes | Inhibition of isoproterenol-stimulated free fatty acid release.[3] |
| IC50 | 0.11 µM | Human HSL (in vitro) | --- |
In Vivo Effects of this compound in Rodents
| Species | Dose | Effect | Duration |
| Rat (overnight fasted) | 30 mg/kg (oral) | 30-75% decrease in circulating glycerol | 3 hours |
| Mouse (overnight fasted) | Not specified | Similar effect pattern to rats | Not specified |
Experimental Protocols
In Vivo Administration of this compound to Mice
Materials:
-
This compound
-
Vehicle solution: 0.5% (w/v) Carboxymethylcellulose (CMC) in water, or 0.4% Tween 80 and 0.2% carboxymethylcellulose sodium salt in water.
-
Oral gavage needles
-
Syringes
-
Animal balance
Procedure:
-
Preparation of this compound Suspension:
-
On the day of the experiment, prepare a homogenous suspension of this compound in the chosen vehicle.
-
For example, to prepare a 3 mg/mL suspension for a 30 mg/kg dose in a 25g mouse (requiring 0.25 mL), weigh the appropriate amount of this compound and add it to the vehicle.
-
Vortex or sonicate the mixture to ensure a uniform suspension.
-
-
Animal Handling and Dosing:
-
House mice under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, unless the experimental design requires fasting.
-
For studies on stimulated lipolysis, mice are often fasted for 4-6 hours to establish a baseline. For basal lipolysis studies, an overnight fast (12-16 hours) may be employed.
-
Weigh each mouse immediately before dosing to accurately calculate the required volume of the this compound suspension.
-
Administer the this compound suspension or vehicle control orally using a gavage needle. A typical dosing volume is 10 µL per gram of body weight.
-
Assessment of In Vivo Lipolysis
This protocol outlines the measurement of plasma glycerol and free fatty acids (FFAs) as primary indicators of in vivo lipolysis.
Materials:
-
Blood collection supplies (e.g., tail vein lancets, capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Commercial kits for glycerol and FFA quantification
-
Lipolytic stimulus (e.g., β3-adrenergic receptor agonist CL 316 ,243)
Procedure:
-
Experimental Design:
-
Divide mice into at least two groups: Vehicle control and this compound treated.
-
A baseline blood sample (T=0) should be collected before the administration of the vehicle or inhibitor.
-
-
Administration and Lipolytic Stimulation:
-
Blood Collection:
-
Collect blood samples from the tail vein at various time points after administration of the vehicle/inhibitor or the lipolytic stimulus.
-
Suggested time points for assessing stimulated lipolysis are 0, 15, 30, and 60 minutes after the stimulus injection.[6] For basal lipolysis after inhibitor administration, time points can be extended up to 5 hours.
-
Collect approximately 20-30 µL of blood into EDTA-coated capillary tubes to prevent clotting.
-
-
Plasma Separation and Analysis:
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant.
-
Store plasma samples at -80°C until analysis.
-
Measure the concentrations of glycerol and FFAs in the plasma using commercially available colorimetric or fluorometric assay kits, following the manufacturer's instructions.
-
Ex Vivo Lipolysis Assay on Adipose Tissue Explants
This protocol allows for the assessment of the direct effect of this compound on adipose tissue lipolysis.
Materials:
-
Krebs-Ringer Bicarbonate buffer (KRBH) supplemented with 2% fatty acid-free BSA
-
Isoproterenol (or other lipolytic agent)
-
This compound
-
Dissection tools
-
24-well plates
-
Incubator (37°C, 5% CO2)
-
Commercial kits for glycerol and FFA quantification
Procedure:
-
Adipose Tissue Collection:
-
Euthanize the mouse according to institutional guidelines.
-
Immediately dissect the desired adipose tissue depot (e.g., epididymal, perigonadal, or subcutaneous).[8]
-
Place the tissue in warm KRBH buffer.
-
-
Explant Preparation and Incubation:
-
Carefully mince the adipose tissue into small fragments (explants) of approximately 10-20 mg.
-
Place one explant per well in a 24-well plate containing pre-warmed KRBH buffer with 2% BSA.
-
Pre-incubate the explants with this compound (e.g., 10 µM) or vehicle for 30-60 minutes in the incubator.[1]
-
-
Lipolysis Stimulation and Sample Collection:
-
To stimulate lipolysis, add isoproterenol (e.g., 10 µM) to the designated wells. For basal lipolysis, add vehicle.
-
Incubate for a defined period (e.g., 1-2 hours).
-
At the end of the incubation, collect the media from each well.
-
-
Analysis:
-
Centrifuge the collected media to remove any debris.
-
Measure the concentration of glycerol and FFAs in the media using commercial kits.
-
Normalize the glycerol and FFA release to the weight of the tissue explant.
-
Visualization
Caption: Signaling pathway of stimulated lipolysis and the inhibitory action of this compound on HSL.
Caption: Experimental workflow for in vivo lipolysis studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9206115B2 - ATGListatin and pharmaceutical composition comprising the same - Google Patents [patents.google.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Measuring Hormone-Sensitive Lipase (HSL) Activity with Hi 76-0079 as a Negative Control
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hormone-Sensitive Lipase (HSL) is a key intracellular neutral lipase that plays a pivotal role in the mobilization of fatty acids from stored triglycerides. This process, known as lipolysis, is critical for energy homeostasis. HSL primarily hydrolyzes diacylglycerols to monoacylglycerols and free fatty acids. The activity of HSL is tightly regulated by hormones such as catecholamines, which activate HSL through the cAMP-dependent protein kinase A (PKA) signaling pathway, and insulin, which inhibits its activity. Given its central role in lipid metabolism, HSL is a significant target for drug discovery in the context of metabolic diseases like obesity and type 2 diabetes.
Accurate measurement of HSL activity is crucial for studying its function and for screening potential therapeutic inhibitors. A critical component of a robust HSL activity assay is the inclusion of a specific negative control to ensure that the measured lipase activity is indeed attributable to HSL and not other cellular lipases, such as adipose triglyceride lipase (ATGL). Hi 76-0079 is a potent and specific small-molecule inhibitor of HSL, with a reported IC50 in the nanomolar to low micromolar range.[1][2][3] Its specificity makes it an ideal negative control for in vitro HSL activity assays. By comparing the lipase activity in the presence and absence of this compound, researchers can specifically quantify the contribution of HSL to the total lipolytic activity in a given sample. When used in combination with an ATGL inhibitor, it allows for the precise dissection of the roles of these two key lipases in overall lipid metabolism.[1]
This application note provides detailed protocols for measuring HSL activity in cell lysates using both radiolabeled and fluorescent substrates, incorporating this compound as a negative control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HSL signaling pathway and the general experimental workflow for measuring HSL activity with this compound as a negative control.
Caption: HSL signaling pathway upon hormonal stimulation.
Caption: Experimental workflow for HSL activity assay.
Data Presentation
The following table summarizes the inhibitory effects of this compound on HSL activity from various sources, demonstrating its utility as a negative control.
| Sample Type | Assay Method | This compound Concentration | % Inhibition of HSL Activity | Reference |
| HEK293A cell lysates overexpressing HSL | PNPB Hydrolysis | 0.1 µM (IC50) | 50% | [1] |
| Human SGBS Adipocytes | Free Fatty Acid Release | 100 nM (IC50) | 50% (of stimulated release) | [4] |
| Human SGBS Adipocytes | Free Fatty Acid Release | 25 µM | ~70% (of stimulated release) | [4] |
| Wild-type mouse white adipose tissue (WAT) lysates | Triglyceride Hydrolase Activity | 20 µM | Significant inhibition | [5] |
| 3T3-L1 adipocytes | Basal and Forskolin-activated lipolysis | 10 µM | Significant reduction in FFA and glycerol release (in combination with Atglistatin) | [1] |
Experimental Protocols
Preparation of Cell Lysates
This protocol is suitable for preparing lysates from cultured adipocytes (e.g., 3T3-L1) or other cell types for HSL activity measurement.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and a protease inhibitor cocktail.
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add an appropriate volume of ice-cold Lysis Buffer to the cells (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube, avoiding the lipid layer and the pellet.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
The lysate can be used immediately or stored at -80°C for future use.
HSL Activity Assay using a Radiolabeled Substrate
This protocol describes the measurement of HSL activity using a radiolabeled triolein substrate.
Materials:
-
Cell lysate (prepared as described above)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Assay Buffer: 20 mM potassium phosphate (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol (DTT), and 0.02% fatty acid-free BSA.
-
[³H]-triolein substrate emulsion
-
Reaction termination solution: methanol/chloroform/heptane (10:9:7)
-
0.1 M potassium carbonate, 0.1 M boric acid (pH 10.5)
-
Scintillation cocktail and counter
Procedure:
-
In a microcentrifuge tube, add a specific amount of cell lysate protein (e.g., 50 µg).
-
Add either this compound to a final concentration of 10-25 µM (negative control) or an equivalent volume of DMSO (vehicle control).
-
Pre-incubate the mixture for 30-60 minutes at room temperature.[6][7]
-
Initiate the reaction by adding the [³H]-triolein substrate emulsion.
-
Incubate the reaction mixture in a shaking water bath for 60 minutes at 37°C.[7]
-
Terminate the reaction by adding the methanol/chloroform/heptane solution.
-
Add the potassium carbonate/boric acid solution to separate the phases.
-
Centrifuge the tubes at 800 x g for 20 minutes.[5]
-
Transfer an aliquot of the upper aqueous phase containing the released [³H]-oleic acid to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate HSL-specific activity by subtracting the radioactivity measured in the this compound-treated samples from the vehicle-treated samples.
HSL Activity Assay using a Fluorescent Substrate
This protocol provides an alternative method for measuring HSL activity using a fluorescent substrate.
Materials:
-
Cell lysate (prepared as described above)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Assay Buffer: 50 mM potassium phosphate (pH 7.0).
-
Fluorescent lipase substrate (e.g., a triglyceride analog that releases a fluorescent fatty acid upon hydrolysis)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
In the wells of a black 96-well microplate, add a specific amount of cell lysate protein (e.g., 1 µg per well).[8]
-
Add either this compound to a final concentration of up to 50 µM (negative control) or an equivalent volume of DMSO (vehicle control).[6]
-
Pre-incubate the plate for 30-70 minutes at room temperature.[6]
-
Initiate the reaction by adding the fluorescent lipase substrate to each well.
-
Incubate the plate for 2 hours at 37°C, protected from light.[6]
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate used.
-
Calculate HSL-specific activity by subtracting the fluorescence intensity of the this compound-treated wells from that of the vehicle-treated wells.
Conclusion
The use of this compound as a specific negative control is essential for the accurate and reliable measurement of Hormone-Sensitive Lipase activity. The protocols outlined in this application note provide a framework for researchers to quantify HSL-specific lipolysis in various cell and tissue samples. The inclusion of this negative control allows for the confident assessment of HSL's contribution to overall lipid metabolism and facilitates the screening and characterization of novel HSL modulators for therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (NNC0076-0079; 76-0079) | Others 12 | 374567-94-9 | Invivochem [invivochem.com]
- 3. This compound (NNC0076-0079) | HSL inhibitor | Probechem Biochemicals [probechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP2948433B1 - Atglistatin as lipase inhibitor - Google Patents [patents.google.com]
- 6. novonordisk.com [novonordisk.com]
- 7. Contraction-induced lipolysis is not impaired by inhibition of hormone-sensitive lipase in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Hi 76-0079 in Diabetes Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hi 76-0079 is a potent and specific small-molecule inhibitor of Hormone-Sensitive Lipase (HSL). HSL is a key intracellular lipase that mobilizes fatty acids from stored triglycerides, primarily in adipose tissue. The dysregulation of lipolysis and the subsequent increase in circulating free fatty acids (FFAs) are strongly implicated in the pathogenesis of insulin resistance and type 2 diabetes. Elevated FFAs contribute to lipotoxicity, impairing insulin signaling in peripheral tissues such as skeletal muscle and liver, and can also impact pancreatic beta-cell function. This compound serves as a critical research tool to investigate the precise role of HSL-mediated lipolysis in these processes and to explore the therapeutic potential of HSL inhibition in metabolic diseases.
These application notes provide detailed protocols for the use of this compound in both in vivo and in vitro models of diabetes research, enabling the study of its effects on glucose homeostasis, insulin sensitivity, and insulin secretion.
Mechanism of Action
This compound functions as a specific, non-covalent inhibitor of Hormone-Sensitive Lipase (HSL).[1] HSL is the rate-limiting enzyme for the hydrolysis of diacylglycerol (DAG) to monoacylglycerol, a crucial step in the breakdown of triglycerides. By inhibiting HSL, this compound reduces the release of free fatty acids (FFAs) and glycerol from adipocytes.[1] In the context of insulin resistance, elevated FFAs can lead to the accumulation of intracellular lipid metabolites like diacylglycerols (DAGs) and ceramides in non-adipose tissues. These lipid species can activate novel protein kinase C (PKC) isoforms, which in turn can phosphorylate and inhibit key components of the insulin signaling pathway, such as the insulin receptor substrate (IRS-1), leading to impaired glucose uptake and utilization. By reducing FFA release, this compound helps to mitigate this lipotoxicity, thereby potentially improving insulin sensitivity.
Signaling Pathway of HSL Inhibition and its Impact on Insulin Signaling
References
Application Notes and Protocols for Studying Lipolysis in Skeletal Muscle Using Hi 76-0079
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipolysis, the catabolic process of breaking down triglycerides into glycerol and free fatty acids, is a critical metabolic pathway in skeletal muscle. It provides an essential energy source for muscle contraction and is implicated in various physiological and pathophysiological states, including exercise metabolism and insulin resistance. The two primary enzymes governing intracellular lipolysis in skeletal muscle are Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL). To elucidate the specific role of HSL in skeletal muscle lipolysis, the small molecule inhibitor Hi 76-0079 offers a potent and selective tool.
This compound (also known as NNC 0076-0079) is a specific inhibitor of hormone-sensitive lipase (HSL).[1] It is frequently utilized in conjunction with the ATGL inhibitor, Atglistatin, to dissect the relative contributions of these two key lipases to overall triglyceride hydrolysis in various tissues, including skeletal muscle.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in studying lipolysis in skeletal muscle models.
Mechanism of Action
This compound specifically targets and inhibits the enzymatic activity of HSL, which is responsible for the hydrolysis of diacylglycerol (DAG) to monoacylglycerol (MAG) and the final hydrolysis of MAG to glycerol and a free fatty acid. By inhibiting HSL, this compound allows researchers to investigate the HSL-dependent component of lipolysis and to unmask the contribution of other lipases, primarily ATGL.
Data Presentation
The following tables summarize the quantitative data for this compound in various experimental systems.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell/Tissue Type | Value | Reference |
| IC50 | HEK293A cells overexpressing Lipe (HSL) | 0.1 µM | [1] |
| IC50 | Human SGBS adipocytes | 100 nM | [3] |
Table 2: Effective Concentrations of this compound in Skeletal Muscle Studies
| Experimental Model | Concentration | Effect | Reference |
| Human skeletal muscle lysates | 100 µM | Reduced TG hydrolase activity to 58% of control | [4] |
| Human skeletal muscle lysates | 150 µM | Maximal inhibition of HSL activity | [4] |
| Wild-type mouse quadriceps muscle lysates | Not specified, but reduced TG hydrolase activity to levels of HSL-KO mice (40% of WT) | Inhibition of HSL activity | [5] |
| Ex vivo contracting rat soleus muscle | 1-3 mM | Increased muscle diacylglycerol (DAG) content, indicating HSL inhibition | [5] |
Table 3: Combined Inhibition with Atglistatin in Skeletal Muscle
| Inhibitors | Tissue | Effect | Reference |
| This compound and Atglistatin | Mouse skeletal muscle lysates | Significant inhibition of triglyceride (TG) hydrolase activity | [1][2] |
Signaling Pathways and Experimental Workflow
Skeletal Muscle Lipolysis Signaling Pathway
Caption: Signaling pathway of lipolysis in skeletal muscle and points of inhibition by this compound and Atglistatin.
Experimental Workflow for Lipolysis Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. HSL and ATGL: the movers and shakers of muscle lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Relative Contribution of Adipose Triglyceride Lipase and Hormone-sensitive Lipase to Tumor Necrosis Factor-α (TNF-α)-induced Lipolysis in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Solubility Challenges with Hi 76-0079: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming solubility issues encountered with the hormone-sensitive lipase (HSL) inhibitor, Hi 76-0079. Authored for experts in the field, this resource offers detailed troubleshooting, frequently asked questions (FAQs), and standardized protocols to ensure the successful integration of this compound into your experimental workflows.
Troubleshooting Guide
This section addresses common solubility problems in a question-and-answer format, providing direct and actionable solutions.
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A1: this compound has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. An organic solvent is necessary to first create a concentrated stock solution.
Q2: What is the recommended solvent for creating a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing a stock solution of this compound.[1][2][3] It is advisable to use a fresh, anhydrous grade of DMSO, as moisture can negatively impact the solubility and stability of the compound.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue when diluting a DMSO stock solution into an aqueous medium. To mitigate precipitation, consider the following:
-
Serial Dilutions in DMSO: Before the final dilution into your aqueous medium, perform serial dilutions of your concentrated stock in DMSO to lower the concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.1%, to minimize solvent toxicity and precipitation.
-
Stepwise Addition: Add the DMSO stock to the aqueous solution dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Temperature: Gently warming the aqueous medium (e.g., to 37°C) before adding the inhibitor stock can sometimes improve solubility. However, be mindful of the temperature stability of other components in your medium.
Q4: I am observing precipitation or a cloudy solution even after following the recommended dilution procedures. What are my options?
A4: If precipitation persists, ultrasonication can be an effective method to aid dissolution.[3] Use a sonicating water bath to treat your solution. If the issue continues, you may need to consider alternative formulation strategies, especially for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The maximum reported solubility of this compound in DMSO is approximately 250 mg/mL.[1][2] However, for most in vitro applications, preparing a stock solution in the range of 10-50 mM is common practice.
Q2: Can I use solvents other than DMSO?
A2: While DMSO is the most frequently recommended solvent, dimethylformamide (DMF) can be an alternative. However, it is crucial to verify its compatibility with your specific experimental system.
Q3: How should I store my this compound stock solution?
A3: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.
Q4: Are there established formulations for in vivo use of this compound?
A4: Yes, for in vivo administration where aqueous compatibility is critical, co-solvent formulations are often necessary. Common formulations involve a combination of DMSO with other agents like Tween 80, PEG300, or corn oil.[3] It is essential to perform small-scale formulation tests to find the optimal vehicle for your specific animal model and administration route.
Quantitative Solubility Data
The following tables summarize the solubility of this compound in various solvents for in vitro and in vivo applications.
| Solvent | Maximum Concentration | Molar Equivalent | Notes |
| DMSO | 250 mg/mL[1][2] | ~974 mM | Ultrasonication may be required.[3] |
Table 1: In Vitro Solubility of this compound
| Formulation | Achievable Concentration | Appearance | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL[3] | Clear Solution | Add solvents sequentially and mix well at each step. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL[3] | Clear Solution | SBE-β-CD can enhance aqueous solubility. |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL[3] | Clear Solution | Suitable for certain administration routes. |
Table 2: Example In Vivo Formulations for this compound
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 256.69 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 2.57 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound for In Vitro Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Perform any necessary intermediate serial dilutions in DMSO. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:100 dilution in DMSO to get a 100 µM intermediate stock.
-
Add the appropriate volume of the DMSO stock (or intermediate dilution) to your pre-warmed cell culture medium. For a final concentration of 10 µM, add 1 µL of a 10 mM stock to 1 mL of medium (for a 1:1000 dilution, resulting in 0.1% DMSO).
-
Mix immediately by gentle inversion or pipetting. Avoid vigorous vortexing that can cause foaming.
-
Use the final diluted solution promptly in your experiment.
-
Visualizing Key Pathways and Workflows
To further aid in experimental design and troubleshooting, the following diagrams illustrate the relevant signaling pathway and a logical workflow for addressing solubility issues.
Caption: Simplified signaling pathway of hormone-sensitive lipase (HSL) activation and inhibition by this compound.
Caption: A logical workflow for troubleshooting solubility issues with this compound.
References
Preventing Hi 76-0079 precipitation in cell culture media
Welcome to the technical support center for Hi 76-0079. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell culture experiments, with a specific focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of hormone-sensitive lipase (HSL).[1][2] HSL is a key enzyme in the mobilization of fatty acids from stored triglycerides in adipose tissue.[3] By inhibiting HSL, this compound blocks the breakdown of triglycerides, leading to a reduction in the release of free fatty acids.[4][5] It is often used in lipid metabolism research and is sometimes used in conjunction with ATGL inhibitors, such as Atglistatin, to achieve a more complete blockade of lipolysis.[2][6][7]
Q2: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?
A2: Precipitation of this compound in aqueous cell culture media is a common issue due to its hydrophobic nature. Several factors can contribute to this:
-
Improper Dissolution: The method of diluting the concentrated stock solution into the aqueous medium is a primary cause of precipitation.[8]
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium can lead to precipitation.
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium can affect the solubility of the compound. High solvent concentrations can be toxic to cells and may also cause the compound to precipitate.[8][9]
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.[9]
-
Temperature: Temperature fluctuations, such as adding a cold stock solution to warm media, can induce precipitation.[9]
-
pH: The pH of the cell culture medium can influence the solubility of the compound.[9]
Q3: What is the recommended final concentration of DMSO in cell culture?
A3: To minimize solvent-induced toxicity and the risk of precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[10] A concentration up to 0.5% is sometimes tolerated by robust cell lines, but it is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments to account for any solvent effects.[8][9]
Q4: Can I filter the medium to remove the precipitate?
A4: Filtering the medium to remove precipitated this compound is not recommended. This will lower the effective concentration of the inhibitor in your experiment, leading to inaccurate and non-reproducible results. The focus should be on preventing precipitation in the first place.[9]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to help you troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Step 1: Review Your Stock Solution Preparation
The proper preparation of your stock solution is critical for preventing precipitation upon dilution.
-
Solvent Choice: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare your initial stock solution.[8] Ensure the DMSO is not old and has not absorbed water, which can reduce its effectiveness.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. A very concentrated stock can sometimes be more prone to precipitation upon dilution, so if problems persist, try preparing a slightly lower concentration stock (e.g., 10 mM).[8]
-
Complete Dissolution: Ensure this compound is completely dissolved in DMSO. Gentle warming (up to 37°C) and vortexing or brief sonication can aid in dissolution.[1][8]
Step 2: Optimize the Dilution Method
The way you dilute your stock solution into the cell culture medium is the most common source of precipitation.
-
Pre-warm the Medium: Always add the this compound stock solution to pre-warmed (37°C) cell culture medium. Adding the stock to cold medium can cause thermal shock and induce precipitation.[8]
-
Gradual Dilution: Never add the aqueous medium directly to the concentrated DMSO stock. Instead, add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing.[8]
-
Serial Dilution: For higher final concentrations of this compound, a serial dilution approach is recommended. First, dilute the stock into a small volume of medium, ensure it is fully dissolved, and then add this intermediate dilution to the final culture volume. This gradual change in solvent polarity can prevent precipitation.[8]
Step 3: Consider the Final Concentration and Medium Components
-
Test Solubility: If you continue to experience precipitation, it may be necessary to experimentally determine the solubility of this compound in your specific cell culture medium.
-
Serum Concentration: The presence of serum proteins, like albumin, can sometimes help to solubilize hydrophobic compounds.[10] If you are working in serum-free conditions, precipitation may be more likely.
-
pH of the Medium: While less common for this compound, the pH of your medium can affect solubility. Ensure your medium is properly buffered.[9]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Remarks | Reference |
| DMSO | ≥ 200 mg/mL (779.15 mM) | May require sonication | [1] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL (19.48 mM) | Clear solution | [1] |
| 10% DMSO >> 90% corn oil | ≥ 5 mg/mL (19.48 mM) | Clear solution | [1] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 5 mg/mL (19.48 mM) | Clear solution | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder (MW: 256.69 g/mol )[1]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For 1 mL of a 10 mM stock, you will need 2.567 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate briefly in a water bath sonicator to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Diluting this compound into Cell Culture Medium
Objective: To prepare the final working concentration of this compound in cell culture medium while minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium (with or without serum, as required by the experiment)
-
Sterile tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. For example, to make 10 mL of medium with a final concentration of 10 µM this compound, you will need 10 µL of the 10 mM stock. This will result in a final DMSO concentration of 0.1%.
-
Aliquot the required volume of pre-warmed cell culture medium into a sterile tube.
-
While gently swirling or vortexing the medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix the solution for a few seconds to ensure homogeneity.
-
Visually inspect the medium for any signs of precipitation. If a slight precipitate forms, brief sonication may help to redissolve the compound.[8]
-
Add the final solution to your cell culture plates.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: this compound inhibits the HSL-mediated breakdown of DAG.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adipose triglyceride lipase and hormone-sensitive lipase are the major enzymes in adipose tissue triacylglycerol catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Hi 76-0079 stability and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and use of Hi 76-0079, a selective inhibitor of Hormone-Sensitive Lipase (HSL). It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as NNC0076-0079) is a potent and specific small molecule inhibitor of hormone-sensitive lipase (HSL).[1][2] HSL is a key intracellular enzyme that mobilizes stored fats by hydrolyzing diacylglycerols into fatty acids and monoglycerides.[1] this compound blocks the enzymatic activity of HSL, thereby inhibiting lipolysis. Due to its specificity, it is a valuable tool for studying lipid metabolism and is often used in combination with ATGL inhibitors, such as Atglistatin, to achieve a near-complete blockade of triglyceride breakdown in adipocytes.[1]
Q2: What are the recommended storage and stability conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. The compound is supplied as a solid powder and can also be stored as a stock solution.
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data compiled from multiple sources.[1][2][3][4]
Note: For stock solutions, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: How should I prepare stock solutions and working solutions of this compound?
This compound exhibits good solubility in dimethyl sulfoxide (DMSO). For experimental use, a concentrated stock solution in DMSO is typically prepared first.
Stock Solution Preparation (In Vitro)
| Solvent | Maximum Solubility |
| DMSO | ≥200 mg/mL (approx. 779 mM) |
Data compiled from multiple sources.[3][5]
To prepare a 10 mM stock solution in DMSO:
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of DMSO. For example, to make 1 mL of a 10 mM solution, dissolve 2.57 mg of this compound (MW: 256.69 g/mol ) in 1 mL of DMSO.
-
If necessary, use sonication or gentle warming to ensure the compound is fully dissolved.[3][5]
Working Solution Preparation (In Vivo)
For in vivo experiments, the DMSO stock solution must be further diluted in a vehicle suitable for administration. It is highly recommended to prepare these formulations freshly on the day of use.[1]
| Formulation Example | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (19.48 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (19.48 mM) |
Data compiled from MedChemExpress.[3]
The following diagram outlines the workflow for preparing this compound solutions.
Signaling Pathway Context
This compound targets HSL, a central enzyme in the lipolytic pathway, which is activated by hormonal signals like catecholamines (e.g., epinephrine). This process is primarily mediated by the cAMP/PKA signaling cascade.
In this pathway, hormonal stimulation activates Protein Kinase A (PKA), which then phosphorylates both HSL and Perilipin.[2] Phosphorylated HSL translocates to the lipid droplet, where phosphorylated Perilipin facilitates its access to diacylglycerol (DAG) substrates. This compound directly inhibits the enzymatic function of activated HSL.
Experimental Protocol: In Vitro Lipolysis Assay
This protocol describes a method to measure the inhibitory effect of this compound on forskolin-stimulated lipolysis in differentiated 3T3-L1 adipocytes by quantifying free fatty acid (FFA) release.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Forskolin
-
This compound
-
DMSO
-
Free Fatty Acid (FFA) quantification kit
Procedure:
-
Cell Preparation: Plate differentiated 3T3-L1 adipocytes in a multi-well plate and allow them to mature. On the day of the experiment, wash the cells twice with serum-free DMEM.
-
Pre-incubation with Inhibitor:
-
Prepare a working solution of this compound in DMEM containing 2% fatty acid-free BSA. A typical final concentration for significant inhibition is 10 µM.[1] Include a vehicle control containing the same final concentration of DMSO (e.g., 0.1%).
-
Add the prepared media to the cells and pre-incubate for 1-2 hours at 37°C in a CO₂ incubator.
-
-
Stimulation of Lipolysis:
-
Prepare a stimulation medium by adding forskolin (e.g., 20 µM final concentration) to the inhibitor-containing media from the previous step.
-
Replace the pre-incubation medium with the stimulation medium.
-
-
Incubation: Incubate the plate for 1-3 hours at 37°C.[1]
-
Sample Collection: After incubation, carefully collect the media (supernatant) from each well. This sample contains the released FFAs.
-
Quantification:
-
Analyze the collected media for FFA content using a commercial colorimetric or fluorometric assay kit according to the manufacturer's instructions.
-
(Optional) Lyse the cells remaining in the plate to measure total protein content for normalization of the FFA release data.
-
-
Data Analysis: Normalize the FFA release to the protein content for each well. Compare the results from this compound-treated wells to the vehicle-treated (stimulated) control to determine the percent inhibition.
Troubleshooting Guide
Q1: The inhibitor shows lower-than-expected activity or no effect in my cell-based assay.
Several factors could contribute to this issue. Consult the following decision tree to diagnose the problem.
-
Compound Integrity: Ensure the compound has not degraded due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles).
-
Solubility Issues: this compound is hydrophobic. While soluble in DMSO, it may precipitate when diluted into aqueous assay buffers. Ensure the final DMSO concentration is compatible with your cells (typically ≤0.5%) and that the inhibitor remains in solution.
-
Cell Permeability: If the compound is effective in a lysate-based assay but not in whole cells, it may have poor membrane permeability. This is less likely for this compound but can be a factor for other inhibitors.
-
Dose and Time: The effective concentration and incubation time can be cell-type dependent. Perform a dose-response and time-course experiment to determine optimal conditions for your system.
Q2: I'm observing high variability between my technical replicates.
-
Pipetting Accuracy: Ensure micropipettes are calibrated and use consistent technique, especially when handling small volumes of viscous solutions like DMSO.
-
Uneven Cell Plating: Make sure cells are in a single-cell suspension before plating to avoid clumps and ensure an even monolayer. Inconsistent cell numbers per well will lead to variable results.
-
Edge Effects: In multi-well plates, wells on the perimeter are prone to evaporation, which can concentrate the inhibitor and affect cell health. To mitigate this, avoid using the outer wells or fill them with sterile PBS or water to maintain humidity.
-
Incomplete Mixing: After adding the inhibitor, gently mix the plate on an orbital shaker for a minute to ensure even distribution.
Q3: My compound precipitated out of solution after dilution in the assay medium.
This is a common issue with hydrophobic compounds.
-
Reduce Final Concentration: The most straightforward solution is to test a lower final concentration of this compound.
-
Increase BSA Concentration: For cell-based assays, including a carrier protein like fatty acid-free BSA in the medium can help maintain the solubility of hydrophobic molecules.
-
Check Solvent Concentration: Ensure the final percentage of the organic solvent (e.g., DMSO) does not exceed the recommended limit for your cell line, as higher concentrations can be cytotoxic and also promote precipitation of the compound itself.
References
- 1. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanisms regulating hormone-sensitive lipase and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Hormone-sensitive Lipase Requires Two Steps, Protein Phosphorylation and Binding to the PAT-1 Domain of Lipid Droplet Coat Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Hi 76-0079
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hi 76-0079, a selective inhibitor of hormone-sensitive lipase (HSL).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm using this compound to inhibit lipolysis, but I'm still observing residual fatty acid and glycerol release. Is the inhibitor not working?
A1: This is a common and expected observation. This compound is a specific inhibitor of hormone-sensitive lipase (HSL) and does not inhibit all lipolytic enzymes.[1] The residual lipolysis you are observing is likely due to the activity of other lipases, most notably adipose triglyceride lipase (ATGL), which is responsible for the initial step of triglyceride breakdown.[2][3]
-
Troubleshooting Steps:
-
Confirm this compound Concentration: Ensure you are using an appropriate concentration of this compound. The reported IC50 for this compound is in the range of 100-184 nM.[2][3][4] A concentration of 10 µM has been shown to be effective in cell-based assays.[1]
-
Consider Combination Treatment: To achieve a more complete blockade of lipolysis, consider co-treatment with an ATGL inhibitor, such as Atglistatin. The combination of this compound and Atglistatin has been demonstrated to synergistically inhibit lipolysis.[1][5]
-
Cell/Tissue Type: Be aware that the relative contributions of HSL and ATGL to overall lipolysis can vary between different cell and tissue types.
-
Q2: I'm observing an increase in diacylglycerol (DAG) levels after treating my cells with this compound. Is this an expected off-target effect?
A2: This is an expected on-target consequence of HSL inhibition. HSL is responsible for hydrolyzing diacylglycerols (DAGs) into monoacylglycerols. By inhibiting HSL, you are preventing the breakdown of DAGs, leading to their accumulation. One study reported a 5-fold increase in DAG levels with HSL inhibition.[2][3]
-
Experimental Consideration: If DAG signaling is a confounding factor in your experiments, co-inhibition of HSL and ATGL can prevent this accumulation of DAGs.[2][3]
Q3: My results with this compound are inconsistent between experiments. What are some potential sources of variability?
A3: Inconsistent results can arise from several factors related to experimental setup and execution.
-
Troubleshooting Checklist:
-
Reagent Stability: Ensure proper storage and handling of your this compound stock solutions to prevent degradation.
-
Cell Culture Conditions: Variations in cell density, passage number, and differentiation state (for adipocytes) can all impact the lipolytic response.
-
Assay Conditions: Factors such as incubation times, serum concentration in the media, and the method of stimulating lipolysis (e.g., forskolin, isoproterenol) should be kept consistent.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent on your cells.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
| Parameter | Value | Cell/System | Reference |
| IC50 | 0.1 µM | HEK293A cells overexpressing Lipe (PNPB Hydrolysis) | [1] |
| IC50 | 100 nM | Human SGBS adipocytes (isoproterenol-stimulated FA release) | [2][3] |
| IC50 | 184 nM | Not specified | [4] |
Table 1: IC50 Values for this compound
| Combination | Effect | Cell/Tissue Type | Reference |
| This compound (10 µM) + Atglistatin | Synergistically inhibits basal and forskolin-activated lipolysis | 3T3-L1 adipocytes | [1] |
| This compound (10 µM) + Atglistatin | Almost completely blocks basal and forskolin-activated lipolysis | Wild-type mouse WAT tissue | [1] |
| This compound + Atglistatin | Significantly inhibits triglyceride hydrolase activity | Lysates of brown adipose tissue, skeletal muscle, cardiac muscle, and liver | [1] |
Table 2: Synergistic Effects of this compound with Atglistatin
Experimental Protocols
Protocol: Inhibition of Lipolysis in 3T3-L1 Adipocytes
This protocol is adapted from studies demonstrating the inhibition of lipolysis in a common adipocyte cell line.[1][5]
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
-
Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., insulin, dexamethasone, and IBMX).
-
Allow 7-10 days for full differentiation. Mature adipocytes will have visible lipid droplets.
-
-
Inhibitor Pre-incubation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in DMEM containing 2% fatty acid-free BSA to the desired final concentration (e.g., 10 µM).
-
For combination experiments, prepare a solution containing both this compound and Atglistatin.
-
Aspirate the culture medium from the differentiated 3T3-L1 adipocytes and replace it with the inhibitor-containing medium.
-
Incubate for 2-3 hours.
-
-
Stimulation of Lipolysis:
-
Prepare a solution of a lipolytic agent (e.g., 20 µM forskolin or 1 µM isoproterenol) in DMEM with 2% fatty acid-free BSA.
-
Also, prepare a solution containing the lipolytic agent and the inhibitor(s) to maintain the inhibitor concentration during stimulation.
-
After the pre-incubation period, replace the medium with the stimulation medium (with or without inhibitors).
-
Incubate for 1 hour.
-
-
Measurement of Lipolysis:
-
Collect the culture medium.
-
Measure the concentration of free fatty acids and glycerol in the medium using commercially available colorimetric assay kits.
-
Lyse the cells and measure the total protein content to normalize the free fatty acid and glycerol release data.
-
Visualizations
Caption: The lipolysis pathway showing the sequential breakdown of triglycerides and the points of inhibition for this compound and Atglistatin.
Caption: A troubleshooting workflow for addressing incomplete inhibition of lipolysis when using this compound.
Caption: Diagram illustrating the synergistic action of this compound and Atglistatin in achieving complete inhibition of lipolysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound (NNC0076-0079; 76-0079) | Others 12 | 374567-94-9 | Invivochem [invivochem.com]
- 5. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of Hi 76-0079 to consider
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing Hi 76-0079 in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its reported potency?
A1: The primary target of this compound is Hormone-Sensitive Lipase (HSL). It is a potent inhibitor of HSL with reported IC50 values typically in the range of 100 to 184 nM.[1][2][3][4][5]
Q2: What is the known selectivity profile of this compound against other lipases?
A2: this compound exhibits high selectivity for HSL over other related lipases. Notably, it shows minimal to no inhibitory activity against Adipose Triglyceride Lipase (ATGL) and other lipases, with reported IC50 values for these off-target lipases being greater than 50 µM.[6] This makes it a valuable tool for specifically studying the function of HSL in lipolysis, often used in conjunction with ATGL inhibitors to achieve a more complete blockade of the lipolytic cascade.[1][7]
Q3: Are there any known off-target effects of this compound on other protein classes like kinases, GPCRs, or ion channels?
A3: Currently, there is a lack of publicly available data from broad-based off-target screening panels (e.g., CEREP or Eurofins Safety Pharmacology Panels) for this compound. Therefore, its effects on unrelated protein classes such as kinases, G protein-coupled receptors (GPCRs), and ion channels have not been systematically characterized in the public domain. Researchers should exercise caution and consider performing their own assessments for potential off-target effects in their specific experimental systems, especially when observing unexpected phenotypes.
Q4: I am observing inconsistent IC50 values for this compound in my experiments. What are the potential causes and how can I troubleshoot this?
A4: Inconsistent IC50 values can arise from several factors. Refer to the troubleshooting guide below for potential causes and solutions.
Troubleshooting Guides
Inconsistent IC50 Values
| Potential Cause | Troubleshooting Steps |
| Compound Solubility | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into your aqueous assay buffer. Visually inspect for any precipitation. Consider preparing fresh stock solutions. |
| Assay Conditions | Maintain consistent assay parameters such as pH, temperature, and incubation times between experiments. Lipase activity can be sensitive to these variations. |
| Reagent Variability | Use the same lot of enzyme, substrate, and other critical reagents for a series of experiments. If a new lot is introduced, perform a bridging experiment to ensure consistency. |
| Cell-Based Assay Variables | For cellular assays, ensure consistent cell density, passage number, and confluency at the time of treatment. |
| Data Analysis | Use a consistent method for data normalization and curve fitting to calculate the IC50 value. |
Data Summary
Inhibitory Potency of this compound against Hormone-Sensitive Lipase (HSL)
| Assay System | IC50 (nM) | Reference |
| Cell lysates of HEK293A cells overexpressing Lipe (PNPB Hydrolysis) | 100 | [1] |
| Not specified | 110 | [6][8] |
| Not specified | 184 | [2] |
| Isoproterenol-stimulated FA release from SGBS adipocytes | 100 | [3][4][5] |
Selectivity Profile of this compound against Other Lipases
| Off-Target Lipase | Inhibition / IC50 | Reference |
| Adipose Triglyceride Lipase (ATGL) | IC50 > 50 µM | [6] |
| Other Lipases | IC50 > 50 µM | [6] |
Experimental Protocols
Protocol 1: In Vitro HSL Activity Assay using a Fluorescent Substrate
This protocol provides a general framework for measuring HSL activity and assessing the inhibitory effect of this compound.
Materials:
-
Recombinant human HSL
-
This compound
-
Fluorescent lipase substrate (e.g., a BODIPY-labeled triglyceride)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.15 M NaCl, 1.5% fatty acid-free BSA)
-
Zwittergent (for substrate solubilization)
-
DMSO (for compound dilution)
-
96-well black microplate
Procedure:
-
Substrate Preparation: Prepare the fluorescent lipase substrate solution in the assay buffer containing Zwittergent, as recommended by the substrate manufacturer.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions into the assay buffer to achieve the final desired concentrations. Include a vehicle control (DMSO only).
-
Enzyme Preparation: Dilute the recombinant HSL in the assay buffer to the desired working concentration.
-
Assay Reaction: a. In the 96-well plate, add the diluted this compound or vehicle control. b. Add the diluted HSL enzyme to all wells except for the no-enzyme control wells. c. Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme. d. Initiate the reaction by adding the fluorescent substrate solution to all wells.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate. Take readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis: a. Subtract the background fluorescence (from no-enzyme control wells) from all other readings. b. Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound. c. Calculate the percent inhibition relative to the vehicle control. d. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to control for Hi 76-0079 vehicle effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hormone-sensitive lipase (HSL) inhibitor, Hi 76-0079. Proper experimental design, including the appropriate use of vehicle controls, is critical for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of hormone-sensitive lipase (HSL).[1] HSL is a key enzyme in the mobilization of fatty acids from stored triglycerides in adipose tissue. By inhibiting HSL, this compound blocks the breakdown of triglycerides, leading to a decrease in the release of free fatty acids and glycerol. Its mechanism of action makes it a valuable tool for studying lipid metabolism and related diseases.
Q2: What are the common vehicles used to dissolve this compound for in vitro and in vivo experiments?
Due to its hydrophobic nature, this compound requires an organic solvent or a combination of vehicles for proper dissolution.
-
In Vitro: The most common solvent for in vitro studies is Dimethyl Sulfoxide (DMSO).[2][3]
-
In Vivo: For animal studies, various formulations are used to ensure solubility and bioavailability. Common vehicles include combinations of DMSO, Polyethylene Glycol 300 (PEG300), Tween-80, saline, Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD), and corn oil.[4][5]
Troubleshooting Guides
In Vitro Experiments
Issue: I am observing unexpected effects in my cell-based assays, even in the control group treated only with the vehicle.
Possible Cause: The vehicle, typically DMSO, can have direct effects on cells, especially at higher concentrations. These effects can include cytotoxicity, altered cell proliferation, and changes in gene expression.[6][7][8][9]
Solution:
-
Determine the Optimal DMSO Concentration: It is crucial to perform a dose-response experiment with your specific cell line to determine the maximum concentration of DMSO that does not cause significant toxicity or other unintended effects. For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.1% to 0.5%.[2][7]
-
Use a Matched Vehicle Control: For every experiment, a vehicle control group must be included. This group should be treated with the exact same concentration of DMSO as the this compound-treated group.[3] This allows you to subtract any background effects caused by the solvent.
-
Minimize DMSO Exposure Time: If possible, minimize the duration of cell exposure to DMSO.
In Vivo Experiments
Issue: My in vivo study is showing high variability or unexpected physiological changes in the vehicle control group.
Possible Cause: The complex vehicle formulations required for in vivo administration of this compound can have their own biological effects.
Solutions:
-
Thoroughly Characterize the Vehicle Effect: Before initiating a large-scale study, it is essential to run a pilot study with a cohort of animals treated only with the vehicle. Monitor these animals for any physiological or behavioral changes, as well as for effects on the specific endpoints you will be measuring in your main experiment.
-
Consider the Specific Effects of Each Vehicle Component:
-
DMSO: While often used in small percentages in vivo, it can still have systemic effects.[10][11]
-
PEG300: Can cause local tissue irritation at the injection site and may have some systemic effects on gastric function.[12][13]
-
Tween-80: This surfactant can increase the absorption of other compounds by inhibiting P-glycoprotein, which could potentially alter the pharmacokinetics of other substances the animal may be exposed to.[14] It has also been implicated in some adverse events.[15]
-
Corn Oil: As a dietary lipid, corn oil can have metabolic effects, including altering lipid profiles and inducing inflammatory responses, which could confound studies on lipid metabolism.[16][17][18][19][20]
-
SBE-β-CD: Generally considered safe and well-tolerated, its primary function is to increase the solubility of the compound, which can enhance bioavailability.[21][22][23][24]
-
-
Optimize the Vehicle Formulation: If significant vehicle effects are observed, consider reformulating the vehicle. This could involve reducing the concentration of a particular component or trying a different combination of solvents and solubilizers.
Data Presentation: Common Vehicle Formulations for this compound
| Application | Vehicle Component | Typical Concentration Range | Potential Effects to Control For |
| In Vitro | DMSO | 0.01% - 0.5% in cell culture media | Cytotoxicity, effects on cell proliferation and differentiation. |
| In Vivo | DMSO | 1% - 10% in final formulation | Systemic effects, potential for interaction with other substances. |
| PEG300 | 10% - 40% | Local tissue irritation, potential gastric effects. | |
| Tween-80 | 1% - 10% | Increased absorption of other compounds, potential for hypersensitivity. | |
| Corn Oil | 50% - 90% | Metabolic and inflammatory effects. | |
| SBE-β-CD | 10% - 25% | Enhanced bioavailability of the administered compound. |
Experimental Protocols: Methodologies for Vehicle Control Experiments
In Vitro Vehicle Control Protocol:
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate.
-
Vehicle Preparation: Prepare a stock solution of your vehicle (e.g., 100% DMSO).
-
Serial Dilutions: Create a series of dilutions of the vehicle in your cell culture medium to achieve a range of final concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1%).
-
Treatment: Add the vehicle dilutions to the appropriate wells. Include a "medium-only" control group that receives no vehicle.
-
Incubation: Incubate the cells for the same duration as your planned experiment with this compound.
-
Endpoint Analysis: Assess cell viability (e.g., using an MTT or trypan blue exclusion assay) and any other relevant cellular endpoints that might be affected by the vehicle.
In Vivo Vehicle Control Protocol:
-
Animal Acclimation: Allow animals to acclimate to the housing conditions for a specified period.
-
Group Assignment: Randomly assign animals to a vehicle control group and a naive (no treatment) control group.
-
Vehicle Preparation: Prepare the complete vehicle formulation that will be used to deliver this compound.
-
Administration: Administer the vehicle to the control group using the same route, volume, and frequency as planned for the drug treatment group.
-
Monitoring: Closely monitor the animals for any adverse effects, including changes in body weight, food and water intake, and general behavior.
-
Endpoint Analysis: At the end of the study period, collect tissues and plasma to analyze the same biochemical and physiological parameters that will be assessed in the drug-treated group.
Visualizations
Caption: Experimental workflows for in vitro and in vivo vehicle control studies.
Caption: Inhibition of HSL by this compound blocks triglyceride hydrolysis.
Caption: Logical relationships between experimental and control groups.
References
- 1. The Role of Adipocytes Recruited as Part of Tumor Microenvironment in Promoting Colorectal Cancer Metastases [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (NNC0076-0079; 76-0079) | Others 12 | 374567-94-9 | Invivochem [invivochem.com]
- 6. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Polyethylene glycol: its adverse gastric effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Corn oil and Soybean oil effect as vehicles on behavioral and oxidative stress profiles in developmentally exposed offspring mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differential Toxicological Outcome of Corn Oil Exposure in Rats and Mice as Assessed by Microbial Composition, Epithelial Permeability, and Ileal Mucosa-Associated Immune Status - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. informaticsjournals.co.in [informaticsjournals.co.in]
- 21. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Inclusion Complex of Docetaxel with Sulfobutyl Ether β-Cyclodextrin: Preparation, In Vitro Cytotoxicity and In Vivo Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sulfobutyl Ether7 β-Cyclodextrin (SBE7 β-CD) Carbamazepine Complex: Preparation, Characterization, Molecular Modeling, and Evaluation of In Vivo Anti-epileptic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent Hi 76-0079 inhibition results
This technical support center provides troubleshooting guidance for researchers using Hi 76-0079, a selective inhibitor of hormone-sensitive lipase (HSL), who may be experiencing inconsistent experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected inhibition of lipolysis after treating my cells with this compound. What are the possible reasons?
A1: Inconsistent or absent inhibitory effects of this compound can stem from several factors, ranging from compound handling to experimental setup. Here are the primary areas to investigate:
-
Compound Integrity and Handling:
-
Improper Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years). In solvent, it should be stored at -80°C for up to 6 months.[1] Improper storage can lead to degradation of the compound.
-
Incorrect Solvent or Solubility Issues: this compound is soluble in DMSO at high concentrations (e.g., 200-250 mg/mL).[1][2][3] Ensure the compound is fully dissolved in a suitable solvent before further dilution in your assay medium. Precipitation of the inhibitor can significantly reduce its effective concentration.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution, as this can degrade the compound. It is recommended to prepare single-use aliquots.[4]
-
-
Cell-Based Assay Conditions:
-
Cell Health and Confluency: Ensure your cells (e.g., 3T3-L1 adipocytes) are healthy and at the appropriate differentiation state and confluency. Stressed or overly confluent cells may respond differently to stimuli and inhibitors.
-
Insufficient Stimulation of Lipolysis: this compound inhibits HSL, which is activated by hormonal signals. If the lipolytic pathway is not adequately stimulated (e.g., with isoproterenol or forskolin), the inhibitory effect of this compound may not be apparent.[5][6][7]
-
Presence of Other Lipases: Adipose triglyceride lipase (ATGL) is another key enzyme in the initial breakdown of triglycerides.[8][9] this compound is specific to HSL and will not inhibit ATGL.[7] Therefore, even with complete HSL inhibition, residual lipolysis due to ATGL activity will persist. For a more complete blockage of lipolysis, co-treatment with an ATGL inhibitor like Atglistatin is often necessary.[7][9]
-
-
Assay-Specific Parameters:
-
Inappropriate Incubation Time: The pre-incubation time with this compound and the subsequent stimulation period are critical. Optimize these timings for your specific cell type and assay conditions.
-
Incorrect Assay Endpoint Measurement: Ensure that the method used to measure lipolysis (e.g., glycerol or free fatty acid release) is sensitive and linear within the expected range of your experiment.
-
Q2: My IC50 value for this compound varies significantly between experiments. What could be causing this variability?
A2: Fluctuations in IC50 values are a common challenge in cell-based assays.[4] Several factors can contribute to this:
-
Inconsistent Cell Density: The number of cells seeded per well can affect the inhibitor-to-cell ratio, leading to shifts in the apparent IC50.[4]
-
Variable Assay Incubation Times: The duration of exposure to this compound can influence the observed inhibitory effect.[4]
-
Reagent Preparation and Stability: Inconsistencies in the preparation of reagents, including serial dilutions of this compound and the lipolysis-stimulating agent, can introduce variability. Always use freshly prepared dilutions for each experiment.[4]
-
Cell Passage Number: Using cells with a high or inconsistent passage number can lead to phenotypic changes and altered responses to inhibitors.[4]
Q3: I am observing high background or "noise" in my lipolysis assay, making it difficult to assess the inhibitory effect of this compound. How can I reduce this?
A3: High background can be due to several factors. Consider the following:
-
Basal Lipolysis: Even without stimulation, there can be a basal level of lipolysis. Ensure you have appropriate controls (unstimulated cells) to determine this baseline.
-
Serum in Assay Medium: Components in serum can interfere with the assay. It is common to perform the final stages of the lipolysis assay in a serum-free medium.
-
Pipetting Errors and Mixing: Inaccurate pipetting, especially of small volumes, and improper mixing of reagents can lead to high variability between replicates.[4]
-
Edge Effects in Multi-Well Plates: Wells on the periphery of a microplate are prone to evaporation, which can concentrate reagents and affect cell health. To mitigate this, avoid using the outer wells or fill them with sterile medium or PBS.[4]
Data Presentation
Table 1: Reported IC50 Values for this compound
| Assay System | Target | IC50 | Reference |
| Cell lysates of HEK293A cells overexpressing Lipe | HSL | 0.1 µM | [7] |
| In vitro enzyme assay | HSL | 184 nM | [1] |
| Isoproterenol-stimulated FA release from SGBS adipocytes | HSL | 100 nM | [10] |
Experimental Protocols
Protocol 1: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
This protocol is adapted from commercially available lipolysis assay kits.[5][6]
1. Cell Culture and Differentiation: a. Culture 3T3-L1 preadipocytes in a 96-well plate. b. Differentiate the cells into mature adipocytes until lipid droplets are clearly visible under a microscope.
2. Pre-treatment with this compound: a. Gently wash the differentiated 3T3-L1 adipocytes twice with 100 µL of Lipolysis Wash Buffer. b. Replace the wash buffer with 150 µL of Lipolysis Assay Buffer containing the desired concentrations of this compound (and a vehicle control, e.g., DMSO). c. Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
3. Stimulation of Lipolysis: a. To the wells where lipolysis stimulation is desired, add a stimulating agent such as isoproterenol to a final concentration of 100 nM.[5][6] b. Incubate the plate for 1-3 hours at 37°C.
4. Measurement of Lipolysis: a. Carefully collect 20-50 µL of the culture medium from each well and transfer to a new 96-well plate. b. Measure the amount of glycerol or free fatty acids released into the medium using a commercially available colorimetric or fluorometric assay kit, following the manufacturer's instructions.
5. Data Analysis: a. Generate a standard curve using the provided glycerol or fatty acid standard. b. Determine the concentration of glycerol or free fatty acids in your samples from the standard curve. c. Normalize the results to the vehicle-treated, stimulated control to determine the percent inhibition.
Visualizations
Signaling Pathway of Lipolysis
Caption: Signaling pathway of hormone-stimulated lipolysis and the point of inhibition by this compound.
Experimental Workflow for Assessing this compound Inhibition
Caption: A typical experimental workflow for evaluating the inhibitory effect of this compound on lipolysis.
Troubleshooting Logic Diagram
Caption: A logical flow diagram to troubleshoot inconsistent this compound inhibition results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. molnova.com [molnova.com]
- 3. This compound (NNC0076-0079; 76-0079) | Others 12 | 374567-94-9 | Invivochem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abcam.com [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 9. Atglistatin | CAS:1469924-27-3 | ATGL inhibitor, potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cell Viability Assays with Hi 76-0079 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the hormone-sensitive lipase (HSL) inhibitor, Hi 76-0079, in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific small molecule inhibitor of hormone-sensitive lipase (HSL).[1] HSL is a key enzyme in the mobilization of fatty acids from stored triglycerides.[2][3] By inhibiting HSL, this compound blocks the breakdown of triglycerides, reducing the release of free fatty acids and glycerol.[1][3] It is often used in metabolic research to study the role of HSL in lipolysis.[1]
Q2: At what concentrations is this compound typically used in cell culture experiments?
The effective concentration of this compound can vary depending on the cell type and experimental goals. For inhibiting lipolysis, concentrations in the range of 10 µM have been shown to be effective in 3T3-L1 adipocytes.[1] The IC50 for inhibiting PNPB hydrolysis in cell lysates overexpressing HSL is approximately 0.1 µM.[1]
Q3: Does this compound affect cell viability or proliferation?
Based on available research, this compound is not expected to have a significant impact on cell proliferation at concentrations typically used for HSL inhibition. One study found that inhibitors of HSL, including this compound, had no effect on the proliferation of five different cancer cell lines.[4] However, it is always recommended to perform a dose-response curve for your specific cell line to confirm the lack of cytotoxicity at your working concentration.
Q4: What solvent should I use to dissolve this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q5: Can I use this compound in combination with other lipase inhibitors?
Yes, this compound is often used synergistically with inhibitors of adipose triglyceride lipase (ATGL), such as Atglistatin.[1] This combination allows for a more complete blockade of lipolysis, as ATGL and HSL are the major enzymes involved in triglyceride breakdown in many cell types.[5]
Data Presentation
The following table summarizes the expected effect of this compound on cell viability based on current literature. Note that specific results may vary depending on the cell line, assay type, and experimental conditions.
| Cell Line(s) | This compound Concentration | Assay Type | Observed Effect on Cell Viability/Proliferation | Reference |
| Various Cancer Cell Lines | Not specified | Proliferation Assay | No significant effect | [4] |
| 3T3-L1 adipocytes | 10 µM | Not specified for viability | Effective for lipolysis inhibition | [1] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for solubilization)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and recover overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) x 100.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the Promega CellTiter-Glo® assay and should be performed according to the manufacturer's instructions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density and allow them to equilibrate.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include vehicle and no-cell controls.
-
Add the compound dilutions to the respective wells.
-
Incubate for the desired treatment duration.
-
-
Assay Reagent Addition:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
-
Signal Generation and Measurement:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the no-cell control from all other readings.
-
Calculate cell viability as a percentage of the vehicle control: (Luminescence of treated cells / Luminescence of vehicle control) x 100.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Edge effects in the 96-well plate. 3. Inaccurate pipetting of this compound or assay reagents. | 1. Ensure a homogenous cell suspension before seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and consider using a multichannel pipette for additions. |
| Cell viability appears to be >100% at low concentrations of this compound | 1. This compound may interfere with the assay chemistry. 2. The compound may have a slight proliferative effect at very low doses (less likely based on current data). | 1. Run a control with this compound in cell-free medium to check for direct effects on the assay reagents. 2. Ensure accurate background subtraction. |
| Unexpected decrease in cell viability | 1. The concentration of this compound is too high for the specific cell line. 2. The final DMSO concentration is toxic. 3. The compound has degraded or is impure. | 1. Perform a dose-response curve to determine the non-toxic concentration range. 2. Ensure the final DMSO concentration is below 0.5%. 3. Use a fresh aliquot of this compound and verify its purity if possible. |
| Low signal or poor dynamic range in the assay | 1. Cell seeding density is too low or too high. 2. Incubation time with the assay reagent is insufficient (especially for MTT). 3. Incomplete lysis of cells (for CellTiter-Glo). | 1. Optimize the cell seeding density for a linear response in your assay. 2. Increase the incubation time with the MTT reagent. 3. Ensure proper mixing after adding the CellTiter-Glo reagent. |
Visualizations
Caption: Mechanism of action of this compound in the lipolytic pathway.
Caption: General experimental workflow for cell viability assays.
Caption: A logical guide for troubleshooting common issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibition of hormone-sensitive lipase improves lipid profile while reducing plasma glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hi 76-0079 In Vitro Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hormone-sensitive lipase (HSL) inhibitor, Hi 76-0079.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific small molecule inhibitor of hormone-sensitive lipase (HSL).[1][2] HSL is a key enzyme responsible for the hydrolysis of diacylglycerols to monoacylglycerols, a critical step in the mobilization of fatty acids from stored triglycerides. By inhibiting HSL, this compound blocks this step in the lipolytic pathway.
Q2: What are the reported in vitro IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound for HSL can vary slightly depending on the experimental conditions and assay format. Reported values are typically in the nanomolar range.
| Assay Type | Cell Line/Enzyme Source | IC50 (nM) |
| PNPB Hydrolysis Assay | HEK293A cells overexpressing Lipe | 100 |
| HSL Inhibition | Not specified | 184 |
| Fatty Acid Release | Human SGBS adipocytes | 100 |
Q3: How does the presence of serum in my cell culture medium affect the activity of this compound?
The presence of serum can significantly impact the apparent activity of small molecule inhibitors like this compound. This is primarily due to the binding of the compound to serum proteins, most notably albumin. This protein binding reduces the free concentration of the inhibitor available to interact with its target, HSL. Consequently, a higher total concentration of this compound may be required to achieve the same level of HSL inhibition in the presence of serum compared to serum-free conditions. This phenomenon is often referred to as an "IC50 shift".
Q4: I am observing a decrease in the potency of this compound when I switch from a serum-free to a serum-containing assay. Is this expected?
Yes, this is an expected observation. The components of serum, particularly albumin, can bind to small molecules, thereby reducing their free concentration and apparent potency. To accurately determine the potency of this compound under your specific experimental conditions, it is recommended to perform a dose-response curve in the presence and absence of serum to quantify the extent of the IC50 shift.
Q5: What is the chemical stability of this compound, and are there any special handling precautions?
This compound belongs to the carbamate class of compounds. Carbamates generally exhibit good chemical and proteolytic stability.[3] For optimal stability, it is recommended to store the compound as a powder at -20°C. When preparing stock solutions, use an appropriate solvent like DMSO and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles. While generally stable, the stability in aqueous solutions, especially at physiological pH, should be considered for long-term experiments.
Troubleshooting Guides
Issue 1: High variability in IC50 values for this compound between experiments.
-
Potential Cause 1: Inconsistent Serum Concentration.
-
Troubleshooting Tip: Ensure that the concentration and lot of serum used in your cell culture medium are consistent across all experiments. Variations in serum composition can alter the extent of inhibitor binding.
-
-
Potential Cause 2: Variable Cell Density.
-
Troubleshooting Tip: Seed cells at a consistent density for all experiments. Cell number can affect the local concentration of the target enzyme and the rate of compound metabolism.
-
-
Potential Cause 3: Instability of Diluted Compound.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid using diluted solutions that have been stored for extended periods.
-
Issue 2: Complete loss of this compound activity in the presence of high serum concentrations.
-
Potential Cause: Extensive Serum Protein Binding.
-
Troubleshooting Tip: If you suspect high protein binding is masking the inhibitor's effect, consider reducing the serum concentration in your assay. Alternatively, you can perform the assay in a serum-free medium or a medium supplemented with a defined concentration of bovine serum albumin (BSA) to have a more controlled environment.
-
Experimental Protocols
Protocol 1: Determining the Impact of Serum on this compound IC50 (IC50 Shift Assay)
This protocol allows for the quantification of the effect of serum on the potency of this compound.
-
Cell Seeding: Plate your target cells (e.g., 3T3-L1 adipocytes) in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate as required.
-
Compound Preparation: Prepare a serial dilution of this compound in two types of assay media: one containing your standard serum concentration (e.g., 10% FBS) and another that is serum-free or contains a low, defined concentration of BSA (e.g., 0.5%).
-
Treatment: Remove the culture medium from the cells and add the prepared serial dilutions of this compound in both serum-containing and serum-free media. Include appropriate vehicle controls for both conditions.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 3 hours) at 37°C in a CO2 incubator.
-
HSL Activity Assay: Following incubation, measure HSL activity. This can be done by quantifying the release of glycerol or free fatty acids into the medium using commercially available kits.
-
Data Analysis: For each condition (with and without serum), plot the HSL activity against the logarithm of the this compound concentration. Use a non-linear regression model to fit the data and determine the IC50 value for each condition. The fold-change in IC50 between the serum-containing and serum-free conditions represents the IC50 shift.
Visualizations
Hormone-Sensitive Lipase (HSL) Signaling Pathway
Caption: Signaling pathway for HSL activation and inhibition.
Experimental Workflow for Assessing Serum Impact on this compound Activity
Caption: Workflow for determining the IC50 shift of this compound.
Logical Relationship of Serum Components and Inhibitor Activity
Caption: Impact of serum protein binding on this compound availability.
References
- 1. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 2. Activation of Hormone-sensitive Lipase Requires Two Steps, Protein Phosphorylation and Binding to the PAT-1 Domain of Lipid Droplet Coat Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HSL Inhibitors: Hi 76-0079 vs. CAY10499
For researchers in lipid metabolism, diabetes, and obesity, the targeted inhibition of Hormone-Sensitive Lipase (HSL) is a key area of investigation. HSL is a crucial enzyme in the mobilization of stored fats, and its modulation offers therapeutic potential. This guide provides a detailed comparison of two commonly used HSL inhibitors, Hi 76-0079 and CAY10499, focusing on their performance, selectivity, and the experimental protocols for their evaluation.
Performance and Specificity: A Quantitative Comparison
This compound and CAY10499 are both potent inhibitors of HSL, but they exhibit different selectivity profiles. This compound is a specific HSL inhibitor, while CAY10499 is a non-selective lipase inhibitor, also targeting Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH). The inhibitory concentrations (IC50) for these compounds can vary depending on the experimental conditions, as noted in the literature[1].
| Inhibitor | Target | Reported IC50 | Selectivity Profile | Key Features |
| This compound | HSL | 0.1 µM[2][3], 184 nM[4][5] | Specific for HSL; does not affect Adipose Triglyceride Lipase (ATGL)[6]. | Synergizes with ATGL inhibitors to block lipolysis in vitro[2]. Used for studies of lipid metabolism[2]. |
| CAY10499 | HSL | 90 nM[1][7][8] | Non-selective; also inhibits MAGL (IC50 ~92-144 nM) and FAAH (IC50 ~14-86 nM)[1][8][9][10]. | Potent, non-selective lipase inhibitor[9]. Reported to be both irreversible and reversible depending on the study[1]. |
Experimental Workflow for Inhibitor Comparison
A standardized experimental workflow is crucial for the accurate comparison of HSL inhibitors. The following diagram outlines a typical workflow for evaluating the efficacy and selectivity of compounds like this compound and CAY10499.
Detailed Experimental Protocol: HSL Inhibition Assay
This protocol is a representative method for determining the IC50 values of HSL inhibitors, based on common laboratory practices.
1. Materials and Reagents:
-
Recombinant human HSL or cell lysates from HEK293A cells overexpressing HSL.
-
This compound and CAY10499 stock solutions (e.g., 10 mM in DMSO).
-
Assay Buffer: Potassium phosphate buffer (pH 7.0).
-
Substrate: p-Nitrophenyl butyrate (PNPB) or a fluorescently labeled triglyceride analog.
-
96-well microplate.
-
Microplate reader (spectrophotometer or fluorometer).
2. Procedure:
-
Prepare Inhibitor Dilutions: Serially dilute the stock solutions of this compound and CAY10499 in the assay buffer to achieve a range of final concentrations for the dose-response curve.
-
Enzyme Preparation: Dilute the HSL enzyme source in the assay buffer to a working concentration.
-
Pre-incubation: Add the diluted inhibitors and the diluted enzyme to the wells of the 96-well plate. Incubate for 30-70 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 hours), allowing for substrate hydrolysis.
-
Detection: Measure the absorbance (for PNPB, at 405 nm) or fluorescence of the product formed.
-
Data Analysis: Calculate the percentage of HSL inhibition for each inhibitor concentration relative to a control (enzyme without inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
HSL Signaling Pathway and Points of Inhibition
Understanding the HSL signaling pathway is essential for interpreting the effects of inhibitors. HSL is activated by protein kinase A (PKA) in response to hormonal signals. The activated HSL then translocates to lipid droplets to hydrolyze triglycerides and diglycerides.
Conclusion
Both this compound and CAY10499 are valuable tools for studying the role of HSL in various physiological and pathological processes. The choice between these inhibitors will depend on the specific research question.
-
For studies requiring specific inhibition of HSL , this compound is the preferred choice due to its high selectivity. This is particularly important when dissecting the distinct roles of HSL and other lipases like ATGL and MAGL.
-
For broader inhibition of lipolysis , or when investigating the combined effects of inhibiting multiple lipases, CAY10499 can be a useful tool. However, its off-target effects on MAGL and FAAH must be considered when interpreting the results.
Researchers should carefully consider the selectivity profiles and perform rigorous, standardized assays to ensure the validity and reproducibility of their findings. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for such investigations.
References
- 1. cenmed.com [cenmed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. insightbio.com [insightbio.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound (NNC0076-0079; 76-0079) | Others 12 | 374567-94-9 | Invivochem [invivochem.com]
- 6. This compound (NNC0076-0079) | HSL inhibitor | Probechem Biochemicals [probechem.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. CAY10499 | MAGL inhibitor, HSL inhibitor | Probechem Biochemicals [probechem.com]
- 10. universalbiologicals.com [universalbiologicals.com]
A Comparative Analysis of Hi 76-0079 and Orlistat in Lipid Metabolism and Obesity Management
In the landscape of therapeutic and research compounds targeting lipid metabolism for the management of obesity and related metabolic disorders, Hi 76-0079 and Orlistat represent two distinct approaches. While Orlistat is a well-established, clinically approved medication for weight management, this compound is a research-grade inhibitor used to investigate the intricacies of intracellular lipolysis. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Lipases
The fundamental difference between this compound and Orlistat lies in their enzymatic targets and, consequently, their sites of action.
This compound is a potent and specific inhibitor of hormone-sensitive lipase (HSL) .[1][2][3][4] HSL is a key intracellular enzyme primarily found in adipocytes that mobilizes stored triglycerides into free fatty acids and glycerol, a process known as lipolysis. By inhibiting HSL, this compound prevents the breakdown of stored fat within the body's fat cells.
Orlistat , on the other hand, is a powerful inhibitor of gastric and pancreatic lipases .[1][2][4][5] These enzymes are crucial for the digestion of dietary fats in the gastrointestinal tract. Orlistat forms a covalent bond with the active site of these lipases, rendering them inactive.[2][6] This prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. As a result, undigested fats are excreted from the body, leading to a reduction in caloric intake from fat.[1][4]
Efficacy: In Vitro Potency vs. Clinical Outcomes
Direct comparative efficacy studies between this compound and Orlistat are not available due to their different stages of development and intended applications. This compound's efficacy is primarily characterized by its in vitro inhibitory concentration, while Orlistat's effectiveness is measured through extensive clinical trial data.
This compound: In Vitro Efficacy
This compound demonstrates high potency in inhibiting HSL activity in cellular and biochemical assays.
| Parameter | Value | Cell/System | Reference |
| IC50 | 0.1 µM | HEK293A cells overexpressing Lipe | [1] |
| IC50 | 184 nM | Not specified | [3][4][7] |
| IC50 | 0.11 µM | Not specified | [2] |
| IC50 | 100 nM | Human SGBS adipocytes | [8][9] |
Studies have also shown that this compound can work synergistically with ATGL inhibitors, such as Atglistatin, to almost completely block lipolysis in vitro.[1]
Orlistat: Clinical Efficacy
Orlistat's efficacy has been well-documented in numerous clinical trials for weight management in overweight and obese individuals.
| Efficacy Parameter | Result | Study Population/Duration | Reference |
| Weight Loss | 2-3 kg more than placebo over one year | Pooled data from clinical trials | [1] |
| Weight Loss | Mean weight loss of 5.6 kg vs. 2.4 kg with placebo | 6 months | [2] |
| Weight Loss | -3.89% of baseline body weight vs. -1.27% with placebo | 1 year, overweight/obese patients with type 2 diabetes | [3][7][10] |
| Fat Absorption Inhibition | Approximately 30% | At the recommended therapeutic dose of 120 mg three times a day | [1][2][4][6] |
| Cholesterol Absorption Inhibition | Approximately 25% | Class II abdominal obesity | [11] |
| LDL Cholesterol Reduction | Greater reduction than placebo, independent of weight loss | Multiple clinical trials | [11] |
| Total & LDL Cholesterol Reduction | Statistically significant improvements | 1 year, overweight/obese patients with type 2 diabetes | [3][7][10] |
A systematic review of randomized clinical trials concluded that Orlistat at 120 mg three times daily is effective in improving both weight loss and serum lipid profiles in obese patients.[12]
Experimental Protocols
This compound: In Vitro Lipolysis Assay
A common experimental protocol to assess the efficacy of this compound involves measuring the inhibition of lipolysis in adipocytes.
-
Cell Culture: Differentiated 3T3-L1 or human SGBS adipocytes are used.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound (e.g., 10 µM) for a specified period (e.g., 2-3 hours).[13][14]
-
Stimulation of Lipolysis: Lipolysis is stimulated using agents like isoproterenol or forskolin.[13][14]
-
Measurement of Lipolysis Products: The release of free fatty acids (FA) and glycerol into the culture medium is quantified using commercial kits.[14]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Orlistat: Randomized Controlled Clinical Trial Design
The efficacy of Orlistat is typically evaluated in large-scale, multicenter, randomized, double-blind, placebo-controlled trials.
-
Study Population: Overweight or obese adults (e.g., BMI ≥28 kg/m ²) often with associated comorbidities like type 2 diabetes.[3][10]
-
Intervention: Participants are randomized to receive either Orlistat (e.g., 120 mg three times a day) or a matching placebo.[3][10]
-
Concomitant Therapy: Both groups receive a reduced-calorie diet and lifestyle counseling.[3][10]
-
Duration: The trial duration is typically one year or longer.[3][10]
-
Outcome Measures:
-
Statistical Analysis: The differences in outcomes between the Orlistat and placebo groups are statistically analyzed.
Signaling Pathways and Experimental Workflows
This compound: Inhibition of Intracellular Lipolysis
Caption: Mechanism of this compound inhibiting HSL-mediated triglyceride breakdown.
Orlistat: Inhibition of Dietary Fat Digestion
Caption: Orlistat blocks dietary fat digestion by inhibiting gastric and pancreatic lipases.
Experimental Workflow: In Vitro Lipolysis Assay
Caption: A typical experimental workflow for assessing in vitro lipolysis inhibition.
Conclusion
This compound and Orlistat are valuable tools in the field of lipid metabolism, albeit with distinct roles. This compound serves as a specific and potent inhibitor of intracellular HSL, making it an essential research compound for dissecting the pathways of lipolysis and developing novel therapeutic strategies targeting fat cell metabolism. Orlistat, a clinically proven inhibitor of dietary fat absorption, provides a therapeutic option for weight management in obese individuals. The comparison of their mechanisms and efficacy data highlights the different yet complementary approaches to tackling the complexities of obesity and metabolic disease, offering valuable insights for future drug development and research.
References
- 1. Orlistat - Wikipedia [en.wikipedia.org]
- 2. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical efficacy of orlistat therapy in overweight and obese patients with insulin-treated type 2 diabetes: A 1-year randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Orlistat? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. osvepharma.com [osvepharma.com]
- 12. academic.oup.com [academic.oup.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of HSL Inhibitor Hi 76-0079 Using HSL Knockout Models: A Comparative Guide
For researchers in lipid metabolism and drug development, the precise inhibition of Hormone-Sensitive Lipase (HSL) is crucial for dissecting its role in various physiological and pathological processes. Hi 76-0079 has emerged as a potent and specific inhibitor of HSL. This guide provides a comprehensive validation of this compound's specificity, drawing upon experimental data from studies utilizing HSL knockout (KO) models, and compares its performance with other lipolytic inhibitors.
Performance Characteristics of this compound
This compound is a small molecule inhibitor that specifically targets HSL, a key enzyme in the hydrolysis of diacylglycerol to monoacylglycerol, a rate-limiting step in lipolysis.[1][2] Its efficacy and specificity have been validated across various experimental systems, including cell lysates, and tissue explants from wild-type and genetically modified animals.
Quantitative Comparison of Lipase Inhibitors
The following table summarizes the quantitative data on this compound and a common inhibitor for another key lipase, Adipose Triglyceride Lipase (ATGL), Atglistatin. This comparative data highlights the distinct inhibitory profiles of these compounds.
| Inhibitor | Target | IC50 | Experimental System | Key Findings |
| This compound | HSL | ~100 nM[1][2][3] | Human SGBS adipocytes[1][2][3] | Decreased fatty acid release by a maximum of 70%.[1][2][3] |
| 0.1 µM[4] | Cell lysates of HEK293A cells overexpressing Lipe[4] | Inhibits PNPB Hydrolysis.[4] | ||
| Atglistatin | ATGL | Not specified | Wild-type mouse White Adipose Tissue (WAT) lysates | Inhibited Triglyceride (TG) hydrolase activity by up to 78%.[5] |
| Not specified | 3T3-L1 adipocytes | Used in combination with this compound to synergistically inhibit lipolysis.[4] |
Validation of Specificity Using HSL Knockout Models
The cornerstone of validating a targeted inhibitor's specificity lies in the use of knockout models. Experiments conducted on tissues from HSL knockout mice unequivocally demonstrate that this compound's inhibitory effect is contingent on the presence of HSL.
In a key study, the in vitro triglyceride (TG) hydrolase activity was measured in skeletal muscle lysates from both wild-type (WT) and HSL-KO mice. The results showed that this compound reduced TG hydrolase activity in WT lysates to the levels observed in HSL-KO lysates, while having no effect on the lysates from HSL-KO mice.[6] This provides direct evidence of its HSL-specific action. When used in combination with the ATGL inhibitor Atglistatin, this compound almost completely blocks lipolysis in wild-type mouse White Adipose Tissue (WAT), but has no significant effect on the residual lipase activity in WAT from ATGL-knockout mice, further confirming its specificity.[4]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Triglyceride (TG) Hydrolase Activity Assay
This assay is fundamental for assessing the inhibitory effect of compounds on lipase activity.
Materials:
-
Tissue or cell lysates
-
[3H]-triolein substrate
-
Enzyme dilution buffer (20 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM dithioerythritol, and 0.02% fatty acid-free BSA)
-
This compound inhibitor solution (dissolved in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Prepare tissue or cell lysates from wild-type and HSL-KO models.
-
Pre-incubate 50 µg of the lysate pool with varying concentrations of this compound or vehicle (DMSO) for 30 minutes.[6]
-
Initiate the reaction by adding 100 µl of [3H]-triolein substrate.
-
Incubate the mixture in a shaking water bath for 60 minutes at 37°C.[6]
-
Terminate the reaction and measure the released [3H]-oleic acid to determine TG hydrolase activity.
-
Perform all assays in triplicate for statistical robustness.[6]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental logic and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for validating this compound specificity.
Caption: HSL's role in lipolysis and inhibition by this compound.
References
- 1. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contraction-induced lipolysis is not impaired by inhibition of hormone-sensitive lipase in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Hi 76-0079: A Selective Hormone-Sensitive Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the lipase inhibitor Hi 76-0079 (also known as NNC0076-0079) with other key lipases, supported by experimental data. This compound is a potent and specific inhibitor of hormone-sensitive lipase (HSL), a crucial enzyme in the mobilization of fatty acids from stored triglycerides.[1] Its high selectivity makes it a valuable tool for studying lipid metabolism and a potential therapeutic agent for metabolic disorders.
Cross-Reactivity Profile of this compound
The selectivity of a pharmacological inhibitor is paramount for its utility in research and medicine. The following table summarizes the inhibitory activity of this compound against a panel of human lipases.
| Lipase | IC50 (µM) | Reference |
| Hormone-Sensitive Lipase (HSL) | 0.1 - 0.184 | [1][2][3] |
| Adipose Triglyceride Lipase (ATGL) | > 40 (No significant inhibition) | [4] |
| Lipoprotein Lipase (LPL) | > 50 | [5] |
| Hepatic Lipase (HL) | > 50 | [5] |
| Pancreatic Lipase (PL) | > 50 | [5] |
| Bile Salt-Stimulated Lipase (BSSL) | > 50 | [5] |
| DDHD Domain Containing 2 (DDHD2) | No inhibition | [6] |
As the data indicates, this compound exhibits high potency against HSL with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[1][2][3] In contrast, it shows negligible inhibition of other key lipases involved in triglyceride metabolism, such as ATGL, LPL, HL, and PL, with IC50 values exceeding 50 µM.[5] This remarkable selectivity underscores its utility as a specific probe for HSL function. Furthermore, studies have shown that this compound does not inhibit DDHD2, another intracellular lipase.[6]
Hormonal Regulation of Lipolysis and the Role of HSL
The breakdown of triglycerides in adipocytes, a process known as lipolysis, is tightly regulated by hormones. The signaling pathway culminating in the activation of HSL is critical for controlling the release of fatty acids into the bloodstream.
Caption: Hormonal control of HSL-mediated lipolysis and its inhibition by this compound.
This pathway is initiated by the binding of hormones like epinephrine to G-protein coupled receptors on the adipocyte surface, leading to the activation of adenylate cyclase.[7] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[7] PKA phosphorylates HSL, leading to its activation and translocation to the lipid droplet, where it hydrolyzes diacylglycerols to monoacylglycerols and free fatty acids.[7][8] this compound exerts its inhibitory effect by specifically targeting the active form of HSL.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing lipase activity and inhibition.
Lipase Activity and Inhibition Assay using p-Nitrophenyl Butyrate (PNPB)
This spectrophotometric assay is a common method for measuring lipase activity. It utilizes the substrate p-nitrophenyl butyrate (PNPB), which is hydrolyzed by lipases to produce p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 400-415 nm.[9][10][11]
Materials:
-
Enzyme Source: Purified lipase, cell lysates, or tissue homogenates.
-
Assay Buffer: e.g., 100 mM Sodium Phosphate Buffer, pH 7.2, containing 150 mM NaCl and 0.5% (v/v) Triton X-100.[9]
-
Substrate Stock Solution: 50 mM PNPB in acetonitrile.[9]
-
Inhibitor Stock Solution: this compound dissolved in DMSO.
-
Microplate Reader or Spectrophotometer .
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the enzyme source to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control with DMSO only (no inhibitor).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the PNPB substrate solution to each well.
-
Immediately measure the absorbance at 400 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes) at 37°C.
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Experimental Workflow for Assessing Cross-Reactivity
To ensure a comprehensive evaluation of an inhibitor's specificity, a systematic workflow should be followed.
Caption: Workflow for determining the cross-reactivity profile of a lipase inhibitor.
This workflow begins with the preparation of all necessary reagents, followed by an initial screen at a high concentration of the inhibitor to identify any potential off-target interactions. Subsequently, full dose-response curves are generated for all lipases to accurately determine the IC50 values and quantify the selectivity of the inhibitor. This systematic approach ensures a thorough and reliable assessment of the inhibitor's cross-reactivity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound (NNC0076-0079) | HSL inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. novonordisk.com [novonordisk.com]
- 6. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]
- 7. Lipolysis - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Potent Partnership: The Synergistic Inhibition of Lipolysis by Hi 76-0079 and ATGL Inhibitors
In the intricate landscape of lipid metabolism, the precise control of lipolysis is paramount. Dysregulation of this process, which governs the breakdown of triglycerides and the release of fatty acids, is a hallmark of numerous metabolic disorders. Researchers in drug development are therefore keenly interested in identifying potent inhibitory mechanisms. A compelling strategy has emerged through the combined application of Hi 76-0079, a selective inhibitor of Hormone-Sensitive Lipase (HSL), and inhibitors of Adipose Triglyceride Lipase (ATGL), such as Atglistatin. This guide provides a comparative analysis of their individual and synergistic effects, supported by experimental data and detailed protocols.
The Two-Pronged Attack on Triglyceride Breakdown
Lipolysis in adipocytes is a sequential process predominantly mediated by two key enzymes: ATGL and HSL. ATGL initiates the process by hydrolyzing the first ester bond of a triglyceride molecule, yielding a diacylglycerol (DAG) and a fatty acid. Subsequently, HSL, the rate-limiting enzyme, acts on the DAG to produce a monoacylglycerol and another fatty acid. Given these distinct and sequential roles, a synergistic effect can be anticipated when both enzymes are inhibited simultaneously.
The combination of this compound with an ATGL inhibitor like Atglistatin results in a near-complete blockade of triglyceride hydrolase activity.[1][2] This potent synergy stems from the fact that inhibiting ATGL alone still permits some level of lipolysis to proceed via the residual activity of other lipases, including HSL. Conversely, inhibiting only HSL leads to an accumulation of DAG.[3][4][5] By targeting both key steps, the combination of this compound and an ATGL inhibitor effectively shuts down the lipolytic cascade.
Comparative Efficacy: A Quantitative Look
The synergistic action of this compound and ATGL inhibitors is clearly demonstrated in quantitative assays measuring the inhibition of lipolysis. The data presented below summarizes the inhibitory concentrations and the degree of triglyceride (TG) hydrolase activity inhibition for each compound individually and in combination.
| Compound/Combination | Target | IC50 | TG Hydrolase Inhibition (in WAT lysates) |
| This compound | Hormone-Sensitive Lipase (HSL) | 0.1 µM (for PNPB Hydrolysis)[6][7] | ~70% (non-ATGL activity)[1][2] |
| Atglistatin | Adipose Triglyceride Lipase (ATGL) | 0.7 µM[2][7] | Up to 78%[1][2] |
| This compound + Atglistatin | HSL and ATGL | - | ~95%[1][2] |
WAT: White Adipose Tissue PNPB: Para-Nitrophenyl Butyrate, a substrate used to measure lipase activity.
These data highlight that while each inhibitor is potent on its own, their combination leads to a significantly more profound inhibition of lipolysis.
Visualizing the Synergy
To better understand the molecular interactions and experimental procedures, the following diagrams illustrate the lipolytic pathway and a typical experimental workflow.
References
- 1. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atglistatin | CAS:1469924-27-3 | ATGL inhibitor, potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Atglistatin | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
A Head-to-Head Comparison of HSL Inhibitors: Hi 76-0079 and BAY 59-9435
This guide provides a comprehensive, data-driven comparison of two widely used small molecule inhibitors of Hormone-Sensitive Lipase (HSL): Hi 76-0079 and BAY 59-9435. Designed for researchers, scientists, and drug development professionals, this document outlines their respective performance characteristics, supported by experimental data, detailed protocols, and pathway visualizations to aid in experimental design and compound selection.
Introduction to HSL and Lipolysis
Intracellular lipolysis is the metabolic process by which triglycerides (TGs) stored in lipid droplets are hydrolyzed into glycerol and free fatty acids (FFAs). This process is primarily mediated by the sequential action of two key enzymes: Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL). ATGL initiates lipolysis by converting TGs to diglycerides (DGs), and HSL subsequently hydrolyzes DGs into monoglycerides (MGs).[1][2] The inhibition of HSL is a critical tool for studying lipid metabolism, cellular signaling, and the pathophysiology of metabolic diseases. Both this compound and BAY 59-9435 are experimental compounds that target HSL, enabling the specific interrogation of its role in the lipolytic cascade.
Mechanism of Action
Both this compound and BAY 59-9435 function by inhibiting the enzymatic activity of Hormone-Sensitive Lipase (HSL). By blocking this step, they prevent the breakdown of diglycerides, leading to a reduction in the release of free fatty acids and glycerol from adipocytes and other cell types. This targeted inhibition allows researchers to dissect the HSL-dependent steps of lipolysis from those mediated by ATGL or other lipases.
Caption: The intracellular lipolysis pathway, highlighting HSL inhibition.
Performance and Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and BAY 59-9435 based on published experimental data.
Table 1: Potency Against Hormone-Sensitive Lipase (HSL)
| Compound | IC50 Value | Species/Assay System | Reference |
| This compound | ~100 nM | Human SGBS Adipocytes (FA Release) | [1][3][4] |
| 184 nM | Not Specified | [5] | |
| 0.1 µM (100 nM) | HEK293A cells overexpressing Lipe (PNPB Hydrolysis) | [6] | |
| BAY 59-9435 | 0.023 µM (23 nM) | Not Specified | [7][8] |
Table 2: Selectivity and Specificity
| Compound | Target(s) | Notes | Reference |
| This compound | HSL | Often used with ATGL inhibitors (e.g., Atglistatin) for complete lipolysis blockade. May also inhibit Carboxylesterase 1 (CES1). | [6][9][10] |
| BAY 59-9435 | HSL | Highly selective; shows no activity against ATGL. Had no effect on lipolysis in HSL-deficient mice, demonstrating molecular specificity. Crucially, its inhibitory effect is potent on mouse HSL (~90% inhibition) but significantly weaker on human HSL (~30% inhibition). | [11][12][13][14] |
Table 3: Cellular and In Vivo Effects
| Compound | Observed Effect(s) | Model System(s) | Reference |
| This compound | Synergistically inhibits lipolysis when combined with an ATGL inhibitor. Reduces release of FFA and glycerol. | 3T3-L1 adipocytes, mouse WAT, BAT, skeletal muscle, and cardiac muscle tissue. | [6][9] |
| BAY 59-9435 | Reduces β-adrenergic-stimulated FFA and glycerol release. Prevents the induction of inflammatory cytokines following β-adrenergic stimulation. Blocks isoproterenol-induced SphK1 expression. | Primary adipocytes, 3T3-L1 adipocytes, C57BL/6J mice. | [8][15][16][17] |
Experimental Methodologies
Detailed protocols for common assays used to evaluate HSL inhibitors are provided below.
Protocol 1: Adipocyte Lipolysis Assay
This assay measures the ability of a compound to inhibit the release of free fatty acids (FFA) and glycerol from cultured adipocytes following hormonal stimulation.
Caption: Workflow for a typical adipocyte lipolysis assay.
Methodology:
-
Cell Culture: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX. Experiments are typically performed between days 7 and 10 of differentiation.[9]
-
Inhibitor Pre-incubation: Differentiated adipocytes are washed and pre-incubated in a serum-free medium (e.g., DMEM with 2% fatty acid-free BSA) containing the desired concentrations of the HSL inhibitor (e.g., this compound or BAY 59-9435) or vehicle control (e.g., DMSO) for 1-2 hours.[9]
-
Lipolysis Stimulation: The medium is replaced with fresh medium containing the inhibitor and a lipolytic agent, such as the β-adrenergic agonist isoproterenol (1-10 µM) or the adenylyl cyclase activator forskolin (10-20 µM).[1][9]
-
Sample Collection: Cells are incubated for a defined period (e.g., 1-3 hours) at 37°C.[1][6] Afterward, the culture medium (supernatant) is collected.
-
Quantification: The concentrations of FFA and glycerol in the collected medium are determined using commercially available colorimetric assay kits (e.g., NEFA C kit from Wako for FFA and Free Glycerol Reagent from Sigma).[9]
-
Data Normalization: FFA and glycerol release are often normalized to the total cellular protein content in each well.
Protocol 2: In Vitro TG Hydrolase Activity Assay
This assay measures the direct inhibitory effect of a compound on lipase activity in cell or tissue lysates using a radiolabeled substrate.
Methodology:
-
Lysate Preparation: Tissues (e.g., white adipose tissue) are homogenized or cells (e.g., COS-7 cells overexpressing HSL) are lysed in a suitable buffer.[9][13] Total protein concentration is determined using a BCA assay.
-
Substrate Preparation: A substrate mixture is prepared containing radiolabeled triolein (e.g., [9,10-³H]-triolein) emulsified in a buffer with phosphatidylcholine and BSA.[18]
-
Inhibition Reaction: Cell or tissue lysates (containing a fixed amount of protein) are pre-incubated with various concentrations of the HSL inhibitor or vehicle control for a short period (e.g., 15-30 minutes) at room temperature.
-
Enzymatic Reaction: The reaction is initiated by adding the radiolabeled substrate to the lysate-inhibitor mixture. The reaction proceeds for 1 hour at 37°C in a shaking water bath.[18]
-
Extraction of Released FFA: The reaction is stopped by adding a mixture of methanol/chloroform/heptane and sodium hydroxide to partition the released radiolabeled fatty acids into the upper aqueous phase.
-
Quantification: An aliquot of the upper phase is collected, and the radioactivity is measured using liquid scintillation counting. The TG hydrolase activity is calculated based on the amount of released [³H]-oleate.[18]
Summary and Key Considerations
-
Potency: BAY 59-9435 exhibits significantly higher potency against HSL (IC50 of 23 nM) compared to this compound (IC50 ~100-184 nM).[1][3][4][5][7][8]
-
Selectivity: Both compounds are effective HSL inhibitors. BAY 59-9435 has been demonstrated to be highly specific against ATGL.[11][13] this compound is frequently used in combination with the ATGL inhibitor Atglistatin to achieve a near-complete blockade of lipolysis, confirming its primary action is on the HSL-mediated step.[9]
-
Species Specificity: A critical differentiator is the species-dependent activity of BAY 59-9435. It is a very potent inhibitor of mouse HSL but shows markedly reduced activity against human HSL.[12][14] This makes this compound a more suitable choice for studies involving human cells or tissues.
-
Application: For researchers studying mouse models or murine cells, BAY 59-9435 offers a more potent and highly selective tool for HSL inhibition. For studies using human cell lines (e.g., SGBS adipocytes) or in experiments requiring a broader and well-characterized HSL inhibitor, this compound is a reliable option.[1][3]
The choice between this compound and BAY 59-9435 should be guided by the specific requirements of the experimental system, particularly the species of origin and the required potency of HSL inhibition.
References
- 1. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adipose triglyceride lipase activity regulates cancer cell proliferation via AMP-kinase and mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound (NNC0076-0079; 76-0079) | Others 12 | 374567-94-9 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HSL-IN-2 | inhibitor of Hormone Sensitive Lipase (HSL) | CAS# 654059-21-9 | InvivoChem [invivochem.com]
- 9. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. Lipolysis and Lipolytic Enzymes | Encyclopedia MDPI [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lipolytic Products Activate Peroxisome Proliferator-activated Receptor (PPAR) α and δ in Brown Adipocytes to Match Fatty Acid Oxidation with Supply - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of hormone-sensitive lipase in beta-adrenergic remodeling of white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Adipose triglyceride lipase is involved in the mobilization of triglyceride and retinoid stores of hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of Hi 76-0079 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activity of Hi 76-0079, a selective inhibitor of Hormone-Sensitive Lipase (HSL). The product's performance is objectively compared with other key lipolysis inhibitors, supported by experimental data, to aid in the design and interpretation of metabolic research studies.
Introduction to Lipolysis and Key Inhibitors
Lipolysis, the breakdown of triglycerides into free fatty acids and glycerol, is a critical metabolic process primarily regulated by two key enzymes: Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL). ATGL initiates lipolysis by hydrolyzing triglycerides to diacylglycerols, which are then preferentially hydrolyzed by HSL to monoacylglycerols. Dysregulation of this pathway is implicated in various metabolic diseases, making ATGL and HSL significant targets for therapeutic intervention.
This compound is a potent and specific, non-covalent inhibitor of HSL.[1] Its activity is often assessed in conjunction with inhibitors of ATGL, such as Atglistatin and NG-497, to achieve a more complete blockade of the lipolytic cascade. This guide will compare the activity of this compound with these alternative compounds.
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the quantitative data on the activity of this compound and its comparators from various experimental systems.
Table 1: In Vitro Inhibitory Activity of Lipolysis Inhibitors
| Compound | Target | Assay System | IC50 | Reference |
| This compound | HSL | PNPB Hydrolysis in HEK293A cells overexpressing Lipe | 0.1 µM | [2][3] |
| This compound | HSL | Isoproterenol-stimulated free fatty acid release in human SGBS adipocytes | 100 nM | [4][5] |
| This compound | HSL | TG hydrolase activity in wild-type mouse white adipose tissue (WAT) lysates (used at 20 µM) | - | [6] |
| Atglistatin | ATGL | Lipolysis in E. coli overexpressing ATGL | 0.7 µM | [7] |
| NG-497 | Human ATGL | Isoproterenol-stimulated free fatty acid release in human SGBS adipocytes | 1.5 µM | [4][5] |
| NG-497 | Human ATGL | HSL-independent free fatty acid release in human SGBS adipocytes | 0.5 µM | [4][5] |
Table 2: In Vivo / Ex Vivo Activity of Lipolysis Inhibitors
| Compound | Model System | Dose/Concentration | Effect | Reference |
| This compound | Fasted Rats (oral) | 30 mg/kg | 30-75% decrease in circulating glycerol for 3 hours | [1] |
| This compound | Fasted Mice (oral) | 30 mg/kg | Similar glycerol lowering effect as in rats | [1] |
| This compound + Atglistatin | Wild-type mouse WAT explants | 10 µM each | Almost complete blockade of basal and forskolin-activated lipolysis | [2] |
| Atglistatin | Fasted Wild-type Mice (oral) | 1.4 mg/mouse | Up to 50% decrease in plasma free fatty acids and 62% decrease in plasma glycerol 8 hours post-dose | [8][9] |
| NG-497 | Human Islets (acute exposure) | - | Mild reduction in glucose-stimulated insulin secretion and significant reduction in amino acid-stimulated glucagon secretion | [10][11] |
Experimental Protocols
In Vitro HSL Inhibition Assay (PNPB Hydrolysis)
This assay measures the ability of an inhibitor to block the hydrolysis of a chromogenic substrate, p-nitrophenyl butyrate (PNPB), by HSL.
-
Enzyme Source: Cell lysates from HEK293A cells overexpressing the HSL gene (Lipe) are used as the source of HSL.[2]
-
Substrate: PNPB is used as the substrate.
-
Procedure: The enzyme preparation is incubated with various concentrations of the inhibitor (e.g., this compound) before the addition of the PNPB substrate.
-
Detection: The hydrolysis of PNPB releases p-nitrophenol, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm.
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of HSL activity (IC50) is calculated.
Cellular Lipolysis Assay (in 3T3-L1 or SGBS Adipocytes)
This assay quantifies the release of free fatty acids (FFA) and glycerol from cultured adipocytes following hormonal stimulation of lipolysis.
-
Cell Culture: Differentiated 3T3-L1 or Simpson-Golabi-Behmel syndrome (SGBS) adipocytes are used.[4][5][8]
-
Pre-incubation: Cells are pre-incubated with the test inhibitor (e.g., this compound, Atglistatin, NG-497) for a specified period (e.g., 1-2 hours).[4][5][8]
-
Stimulation: Lipolysis is stimulated by adding an adrenergic agonist like isoproterenol or a direct adenylyl cyclase activator like forskolin.[4][5][8]
-
Sample Collection: The cell culture medium is collected after a defined incubation period (e.g., 1-3 hours).[2][4][5][8]
-
Quantification: The concentrations of FFA and glycerol in the medium are measured using commercially available kits.[8]
-
Data Analysis: The dose-dependent inhibition of FFA and glycerol release is used to determine the IC50 of the compound.
In Vivo Lipolysis Inhibition in Rodents
This protocol assesses the ability of an orally administered inhibitor to reduce systemic markers of lipolysis in fasted animals.
-
Animal Model: Overnight-fasted mice or rats are used.[1]
-
Compound Administration: this compound is formulated as a suspension (e.g., in 0.4% Tween 80 and 0.2% carboxymethylcellulose) and administered via oral gavage.[1]
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 15 minutes to 5 hours).[1]
-
Biochemical Analysis: Plasma concentrations of glycerol and free fatty acids are determined using standard biochemical assays.[1]
-
Data Analysis: The percentage reduction in plasma glycerol and FFA levels compared to vehicle-treated animals is calculated to assess the in vivo efficacy of the inhibitor.
Mandatory Visualizations
Adipocyte Lipolysis Signaling Pathway
Caption: Hormonal stimulation of adipocyte lipolysis and points of inhibition.
Experimental Workflow for Cellular Lipolysis Assay
References
- 1. novonordisk.com [novonordisk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9206115B2 - ATGListatin and pharmaceutical composition comprising the same - Google Patents [patents.google.com]
- 7. Atglistatin | CAS:1469924-27-3 | ATGL inhibitor, potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. endocrine.org [endocrine.org]
- 11. Acute Inhibition of Adipose Triglyceride Lipase by NG497 Dysregulates Insulin and Glucagon Secretion From Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Published Data Using Hi 76-0079: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Hi 76-0079, a selective inhibitor of Hormone-Sensitive Lipase (HSL), with alternative methods for inhibiting lipolysis. The information presented is collated from published research to aid in the design and interpretation of experiments related to lipid metabolism.
Performance Comparison: this compound vs. Atglistatin
This compound is a potent and specific inhibitor of HSL, a key enzyme in the hydrolysis of diacylglycerol.[1][2] In the study of lipolysis, an alternative and often synergistic approach is the inhibition of Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme for the initial breakdown of triglycerides. Atglistatin is a well-characterized inhibitor of ATGL. The following tables summarize the quantitative data on the performance of this compound, both alone and in combination with Atglistatin.
| Inhibitor | Target | IC50 | Cell/Tissue Type | Effect | Reference |
| This compound | Hormone-Sensitive Lipase (HSL) | 0.1 µM | HEK293A cells overexpressing Lipe | Inhibition of PNPB Hydrolysis | [1] |
| This compound | Hormone-Sensitive Lipase (HSL) | 100 nM | Human SGBS adipocytes | ~70% maximal decrease in fatty acid release | [3][4] |
| Atglistatin | Adipose Triglyceride Lipase (ATGL) | 0.7 µM | E. coli overexpressing ATGL | Inhibition of ATGL activity | |
| Atglistatin | Adipose Triglyceride Lipase (ATGL) | 1.5 µM | Human SGBS adipocytes | Dose-dependent decrease of isoproterenol-stimulated fatty acid and glycerol release | [3] |
| Inhibitor Combination | Concentration | Cell/Tissue Type | Effect on Lipolysis | Reference |
| This compound + Atglistatin | 10 µM this compound | 3T3-L1 adipocytes | Synergistic inhibition of basal and forskolin-activated lipolysis | [1] |
| This compound + Atglistatin | 10 µM this compound | Wild-type mouse white adipose tissue (WAT) | Almost complete blocking of basal and forskolin-activated lipolysis | [1] |
| This compound + Atglistatin | 20 µM this compound + 40 µM Atglistatin | Wild-type mouse white adipose tissue (WAT) lysates | ~95% inhibition of triglyceride hydrolase activity | [5] |
| This compound + Atglistatin | 20 µM this compound + 40 µM Atglistatin | Primary brown adipocytes from UCP1 knockout mice | Abolished isoproterenol-induced UCP1-independent leak respiration | [6] |
Experimental Protocols
In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
This protocol is a synthesized methodology based on common practices for measuring lipolysis in cultured adipocytes.
I. Materials:
-
Differentiated 3T3-L1 adipocytes (grown in 12- or 24-well plates)
-
Krebs-Ringer-HEPES (KRH) buffer supplemented with 5 mM glucose and 2% fatty acid-free BSA
-
Forskolin (or Isoproterenol) stock solution (e.g., 10 mM in DMSO)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Atglistatin stock solution (e.g., 20 mM in DMSO)
-
Glycerol and Free Fatty Acid assay kits
-
Phosphate-Buffered Saline (PBS)
II. Procedure:
-
Cell Preparation:
-
Culture and differentiate 3T3-L1 preadipocytes to mature adipocytes.
-
Two hours prior to the experiment, gently wash the cells twice with PBS.
-
Starve the cells by incubating them in KRH buffer (without BSA) for 2 hours.[7]
-
-
Inhibitor Pre-incubation:
-
Prepare fresh dilutions of this compound and/or Atglistatin in KRH buffer with 2% BSA to the desired final concentrations.
-
Remove the starvation buffer and add the inhibitor-containing KRH buffer to the cells.
-
Pre-incubate the cells with the inhibitors for 1 hour at 37°C.
-
-
Stimulation of Lipolysis:
-
Add Forskolin (final concentration, e.g., 10 µM) or Isoproterenol (final concentration, e.g., 1 µM) to the wells to stimulate lipolysis. Include vehicle control wells (e.g., DMSO).
-
Incubate for 1-3 hours at 37°C.[8]
-
-
Sample Collection:
-
After the incubation period, collect the supernatant (culture medium) from each well.
-
-
Quantification of Glycerol and Free Fatty Acids:
-
Measure the concentration of glycerol and free fatty acids in the collected supernatant using commercially available colorimetric assay kits, following the manufacturer's instructions.
-
-
Data Normalization:
-
After collecting the supernatant, lyse the cells in the wells and determine the total protein concentration.
-
Normalize the glycerol and free fatty acid release to the total protein content in each well.
-
Visualizing the Lipolytic Pathway and Experimental Workflow
To better understand the mechanism of action of this compound and its interplay with other key enzymes, the following diagrams illustrate the lipolysis signaling pathway and a typical experimental workflow.
Caption: Hormonal stimulation of lipolysis and points of inhibition.
Caption: Workflow for an in vitro lipolysis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. novonordisk.com [novonordisk.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Evaluating the Selectivity of Hi 76-0079 in Complex Biological Samples: A Comparative Guide
For researchers in lipid metabolism, cell signaling, and drug development, the precise inhibition of specific enzymes within complex biological systems is paramount. Hi 76-0079 has emerged as a valuable tool for the selective inhibition of Hormone-Sensitive Lipase (HSL), a key enzyme in the mobilization of fatty acids from stored triglycerides. This guide provides an objective comparison of this compound with other HSL inhibitors, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate tool for their studies.
Performance Comparison of HSL Inhibitors
The efficacy and selectivity of small molecule inhibitors are critical determinants of their utility in both basic research and therapeutic development. Here, we compare this compound with other known HSL inhibitors, BAY 59-9435 and HSL-IN-1, based on their reported inhibitory potencies.
| Inhibitor | Target | IC50 | Other Lipases Tested | IC50 (Other Lipases) |
| This compound | Human HSL | 0.1 µM[1][2] | Lipoprotein lipase (LPL), Hepatic lipase (HL), Bile-salt stimulated lipase (BSSL), Pancreatic lipase (PL) | >50 µM[3] |
| BAY 59-9435 | Human HSL | 0.023 µM[4] | Adipose triglyceride lipase (ATGL) | No significant effect[5] |
| HSL-IN-1 | Human HSL | 2 nM[6][7] | Not specified | Data not available |
Summary of Inhibitor Potency and Selectivity:
-
This compound demonstrates potent inhibition of HSL with an IC50 of 0.1 µM.[1][2] Importantly, it exhibits high selectivity, with IC50 values greater than 50 µM for other tested lipases, indicating a selectivity window of at least 500-fold.[3]
-
BAY 59-9435 is a highly potent HSL inhibitor with an IC50 of 0.023 µM.[4] Studies have shown it to be specific for HSL, as it does not inhibit ATGL activity and has no effect on lipolysis in HSL-knockout models.[5]
Signaling Pathways and Experimental Workflows
To understand the context in which this compound and other HSL inhibitors are used, it is essential to visualize the relevant biological pathways and experimental procedures.
Caption: Intracellular lipolysis pathway in adipocytes.
The diagram above illustrates the sequential breakdown of triglycerides into fatty acids and glycerol, a process in which Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL) play crucial, sequential roles. This compound specifically blocks the conversion of diglycerides to monoglycerides by inhibiting HSL. This specificity allows researchers to dissect the distinct roles of ATGL and HSL in lipolysis, often in conjunction with an ATGL inhibitor like Atglistatin.[1]
Caption: Workflow for evaluating inhibitor selectivity.
This workflow outlines a comprehensive strategy for characterizing the selectivity of a lipase inhibitor. It begins with biochemical assays to determine the IC50 values against the primary target and a panel of related enzymes. Promising candidates are then advanced to cell-based assays like the Cellular Thermal Shift Assay (CETSA) and Competitive Activity-Based Protein Profiling (ABPP) to confirm target engagement and identify potential off-targets in a more physiologically relevant environment.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable scientific findings. Below are methodologies for key experiments cited in the evaluation of HSL inhibitor selectivity.
Biochemical Lipase Activity Assay (In Vitro)
This protocol is a generalized method for determining the inhibitory potency of a compound against a specific lipase in a controlled, in vitro setting.
Materials:
-
Purified lipase enzyme (e.g., human HSL)
-
Lipase substrate (e.g., p-nitrophenyl butyrate (PNPB) or a fluorescently labeled triglyceride analogue)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.
-
In a microplate, add the purified lipase enzyme to the assay buffer.
-
Add the diluted inhibitor solutions to the wells containing the enzyme and pre-incubate for a defined period (e.g., 30-60 minutes) at room temperature or 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the lipase substrate to each well.
-
Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader to monitor the rate of product formation.
-
The rate of reaction is calculated from the linear phase of the progress curve.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a cell.[8]
Materials:
-
Adherent cells expressing the target protein (e.g., HSL)
-
Cell culture medium and reagents
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot apparatus or ELISA reader)
Procedure:
-
Culture cells to an appropriate confluency in multi-well plates.
-
Treat the cells with the test inhibitor at various concentrations or a vehicle control (e.g., DMSO) for a specified time.
-
Wash the cells with PBS to remove excess compound.
-
Heat the cells in the plate at a range of temperatures for a short duration (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Lyse the cells to release the soluble proteins.
-
Separate the aggregated, denatured proteins from the soluble fraction by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method such as Western blotting or an immunoassay (e.g., ELISA).
-
Binding of the inhibitor to the target protein will stabilize it against thermal denaturation, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control. This thermal shift confirms target engagement.
Competitive Activity-Based Protein Profiling (ABPP) for Selectivity Profiling
Competitive ABPP is a chemical proteomics approach used to assess the selectivity of an inhibitor across an entire enzyme family in a native biological sample.[9]
Materials:
-
Cell or tissue lysate
-
Test inhibitor
-
Broad-spectrum activity-based probe (ABP) for the enzyme class of interest (e.g., a fluorophosphonate probe for serine hydrolases)
-
SDS-PAGE and in-gel fluorescence scanning equipment or mass spectrometry instrumentation
Procedure:
-
Prepare a proteome sample (e.g., cell or tissue lysate).
-
Pre-incubate the proteome with the test inhibitor at various concentrations or a vehicle control. This allows the inhibitor to bind to its target(s).
-
Add the broad-spectrum ABP to the proteome. The ABP will covalently label the active sites of enzymes that are not occupied by the inhibitor.
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled enzymes using an in-gel fluorescence scanner.
-
A decrease in the fluorescent signal for a specific protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to that enzyme and prevented labeling by the ABP.
-
For a more comprehensive, proteome-wide analysis, the labeled proteins can be identified and quantified using mass spectrometry. This allows for the assessment of the inhibitor's selectivity across the entire enzyme family present in the sample.
By employing these methodologies, researchers can rigorously evaluate the selectivity of this compound and other inhibitors, ensuring the generation of reliable and interpretable data in their studies of complex biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. novonordisk.com [novonordisk.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe HSL-IN-1 | Chemical Probes Portal [chemicalprobes.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Hi 76-0079: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Hi 76-0079, a specific, small-molecule inhibitor of hormone-sensitive lipase (HSL).
This compound, also known as NNC0076-0079, is utilized in research settings to study lipid metabolism.[1][2] Adherence to the following procedures is critical to ensure personnel safety and environmental compliance. The information presented is synthesized from available Safety Data Sheets (SDS) and general laboratory safety guidelines.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its properties and the necessary safety measures.
| Chemical and Physical Properties | |
| Synonyms | NNC0076-0079, 76-0079 |
| Molecular Formula | C11H13ClN2O3 |
| Molecular Weight | 256.69 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE must be worn to prevent exposure.
| Personal Protective Equipment (PPE) | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
The disposal of this compound, as with any laboratory chemical, must be conducted in accordance with institutional, local, state, and federal regulations. The following is a general procedural guide.
Experimental Workflow for Disposal:
Caption: A logical workflow for the safe disposal of this compound.
Detailed Steps:
-
Decontamination of Labware:
-
All glassware and equipment that have come into contact with this compound should be thoroughly decontaminated.
-
Rinse contaminated items with a suitable solvent (e.g., ethanol or acetone) in a fume hood.
-
Collect the rinse solvent as hazardous waste.
-
After the initial solvent rinse, wash the labware with soap and water.
-
-
Segregation of Waste:
-
Solid Waste: Unused or expired solid this compound, as well as any grossly contaminated disposable items (e.g., weigh boats, gloves, paper towels), should be collected as solid chemical waste.
-
Liquid Waste: Solutions containing this compound and the initial solvent rinses from decontamination should be collected as liquid chemical waste. Do not mix with aqueous waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Collection:
-
Use only approved, properly sealed, and compatible waste containers provided by your institution's EHS department.
-
Do not overfill waste containers. Leave adequate headspace to prevent spills.
-
-
Labeling and Storage:
-
Clearly label all waste containers with the full chemical name ("this compound" or "morpholin-4-yl-carbamic acid 4-chloro-phenyl ester"), concentration, and the appropriate hazard warnings.
-
Store the waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials, until collection.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
| Spill Response Protocol | |
| Small Spills (Solid) | Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a damp cloth, and collect the cloth as hazardous waste. |
| Small Spills (Liquid) | Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the absorbent material in a sealed container for disposal. |
| Large Spills | Evacuate the area and contact your institution's EHS or emergency response team immediately. |
| Personal Exposure | In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention. |
By adhering to these guidelines, laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most detailed and up-to-date information.
References
Essential Safety and Operational Protocols for Handling Hi 76-0079
For Immediate Reference by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of Hi 76-0079, a specific, small molecule inhibitor of hormone-sensitive lipase (HSL). Adherence to these protocols is essential to ensure the safety of laboratory personnel and the integrity of research outcomes.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. These recommendations are based on the potential hazards associated with the compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must have side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant, disposable gloves. |
| Body Protection | Laboratory Coat | Standard laboratory coat to be worn at all times. |
| Respiratory Protection | Suitable Respirator | To be used when handling the compound as a powder or if aerosolization is possible. |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the stability of this compound and to prevent accidental exposure.
| Procedure | Guideline |
| Safe Handling | Avoid inhalation of dust and contact with eyes and skin.[1] Ensure adequate ventilation in the work area.[1] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight.[1] |
Accidental Exposure and First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water, while holding eyelids open. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1] |
Spillage and Disposal Plan
Proper containment and disposal of this compound are necessary to prevent environmental contamination and further exposure.
| Action | Procedure |
| Spill Containment | Use appropriate personal protective equipment.[1] For solutions, absorb with an inert material. For powder, carefully sweep up to avoid dust formation. |
| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
